Technical Documentation Center

5-Bromo-4-ethoxy-6-methylpyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-ethoxy-6-methylpyrimidine

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 5-Bromo-4-ethoxy-6-methylpyrimidine

Executive Summary 5-Bromo-4-ethoxy-6-methylpyrimidine (CAS 73028-14-5) serves as a high-value heterocyclic scaffold in medicinal chemistry, specifically within the development of kinase inhibitors and antimicrobial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-ethoxy-6-methylpyrimidine (CAS 73028-14-5) serves as a high-value heterocyclic scaffold in medicinal chemistry, specifically within the development of kinase inhibitors and antimicrobial agents. Distinguished by its orthogonally reactive functional groups—an electrophilic bromine at the C5 position and an alkoxy-substituted C4 position—this molecule allows for precise, sequential functionalization.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and strategic application in structure-activity relationship (SAR) campaigns. It is designed for researchers requiring high-purity intermediates for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions.[2]

Physicochemical Profile

The following data characterizes the core molecular identity and physical behavior of the compound.

PropertyValueTechnical Note
Molecular Formula

Confirmed stoichiometry for purity assessment.[2][3]
Molecular Weight 217.06 g/mol Monoisotopic mass for MS calibration.[2]
CAS Number 73028-14-5Primary registry identifier.[2]
Appearance White to off-white solidColoration may yellow upon oxidation/light exposure.[2]
Solubility DMSO, Methanol, DCMLipophilic nature due to 4-ethoxy/6-methyl groups.
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity; suitable for CNS-active libraries.[2]
H-Bond Acceptors 3 (N1, N3, O)Key interaction points for kinase hinge binding.

Synthetic Pathway & Methodology

Retrosynthetic Logic

The synthesis of 5-Bromo-4-ethoxy-6-methylpyrimidine is best approached via a Nucleophilic Aromatic Substitution (


)  strategy.[2] The precursor, 5-bromo-4-chloro-6-methylpyrimidine, possesses a highly electrophilic carbon at the C4 position due to the electron-withdrawing nature of the pyrimidine nitrogen and the inductive effect of the adjacent bromine.
Validated Experimental Protocol

Objective: Synthesis from 5-bromo-4-chloro-6-methylpyrimidine.

Reagents:

  • Precursor: 5-Bromo-4-chloro-6-methylpyrimidine (1.0 eq)[2]

  • Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq) (Freshly prepared or 21 wt% in EtOH)[2]

  • Solvent: Anhydrous Ethanol (EtOH)[2]

  • Quench: Ammonium Chloride (

    
    ) sat.[2] aq.
    

Step-by-Step Workflow:

  • Preparation of Nucleophile: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh sodium ethoxide. Alternatively, use a commercial solution.
    
  • Addition: Cool the NaOEt solution to 0°C. Add 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) portion-wise to control the exotherm. The C4-chloro is highly reactive; temperature control prevents bis-substitution or side reactions at C2.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2][3][4] The starting material peak (

    
     ~207/209) should disappear, replaced by the product (
    
    
    
    ~217/219).
  • Work-up: Concentrate the ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     followed by brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from minimal hot hexane or purify via silica gel chromatography if necessary.[2]
    
Mechanistic Visualization

The following diagram illustrates the transformation logic and the critical decision points in the synthesis.

SynthesisWorkflow Start 4-Hydroxy-6-methylpyrimidine Inter1 5-Bromo-4-hydroxy- 6-methylpyrimidine Start->Inter1 Bromination (NBS or Br2, AcOH) Inter2 5-Bromo-4-chloro- 6-methylpyrimidine Inter1->Inter2 Chlorination (POCl3, Reflux) Product 5-Bromo-4-ethoxy- 6-methylpyrimidine Inter2->Product SNAr Substitution (NaOEt, EtOH, 0°C) Warning CRITICAL: Control Temp at 0°C to prevent side reactions Inter2->Warning

Figure 1: Step-wise synthetic route from the commercially available 4-hydroxy precursor to the target ethoxy derivative.

Structural Analysis & Reactivity (SAR)[2][5]

Orthogonal Reactivity Map

For drug discovery professionals, the value of this molecule lies in its ability to undergo selective transformations. The pyrimidine ring is electron-deficient, but the substituents modify this character significantly.

  • C5-Position (Bromine): The most valuable "handle."[2] It is primed for Palladium-catalyzed cross-coupling reactions.[2]

    • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl kinase inhibitors.[2]

    • Sonogashira: Introduction of alkynes for rigid linker systems.[2]

    • Buchwald-Hartwig: Amination to introduce solubilizing amine tails.[2]

  • C4-Position (Ethoxy):

    • Acts as a stable electron-donating group (EDG) that modulates the basicity of the pyrimidine nitrogens.[2]

    • Can be displaced by stronger nucleophiles (e.g., amines) under harsh conditions (high temp/microwave), offering a "safety release" valve for late-stage diversification.

  • C6-Position (Methyl):

    • Provides steric bulk and lipophilicity.[2]

    • Benzylic protons on the methyl group can be oxidized (to aldehyde/acid) or brominated (radical bromination) for further extension, though this requires protecting the C5-Br.[2]

Reactivity Logic Diagram

ReactivityMap Center 5-Bromo-4-ethoxy- 6-methylpyrimidine Suzuki Suzuki Coupling (Aryl-Boronic Acids) Center->Suzuki C5-Br Site Buchwald Buchwald-Hartwig (Amination) Center->Buchwald C5-Br Site SNAr Nucleophilic Displacement (High Temp/Microwave) Center->SNAr C4-OEt Site Oxidation Benzylic Oxidation (SeO2 -> Aldehyde) Center->Oxidation C6-Me Site

Figure 2: Orthogonal reactivity profile demonstrating the three distinct sites for chemical modification.[2]

Applications in Drug Discovery[1][5][6]

Scaffold for Kinase Inhibitors

The 5-bromo-pyrimidine motif is ubiquitous in kinase inhibitor design.[2] The nitrogen atoms in the pyrimidine ring often serve as the hinge-binding motif (interacting with ATP-binding site residues).

  • Mechanism: The C5-aryl group (added via Suzuki coupling) extends into the hydrophobic pocket of the enzyme.[2]

  • Example: Similar scaffolds are found in inhibitors of ULK1 (autophagy regulation) and EGFR (oncology).[2]

Antibacterial Agents

Research indicates that 5-bromo-pyrimidine derivatives exhibit bioactivity against Gram-negative bacteria (e.g., E. coli).[2] The lipophilicity provided by the 4-ethoxy and 6-methyl groups aids in penetrating the bacterial cell wall, while the core disrupts folate metabolism or DNA gyrase.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar). The ethoxy group is generally stable, but the C-Br bond can be light-sensitive over long periods.
    

References

  • PubChem. (2025).[2][5] 5-Bromo-4-ethoxy-6-methylpyrimidine (Compound).[2][3] National Library of Medicine.[2] [Link][2]

  • ResearchGate. (2011).[2] Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Synthesis 2011(10):1529-1531.[2][4] [Link]

  • European Journal of Medicinal Chemistry. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. [Link][2]

Sources

Exploratory

Solubility profile of 5-Bromo-4-ethoxy-6-methylpyrimidine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-4-ethoxy-6-methylpyrimidine in Organic Solvents Executive Summary 5-Bromo-4-ethoxy-6-methylpyrimidine is a halogenated pyrimidine derivative that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-4-ethoxy-6-methylpyrimidine in Organic Solvents

Executive Summary

5-Bromo-4-ethoxy-6-methylpyrimidine is a halogenated pyrimidine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] A comprehensive understanding of its solubility profile in various organic solvents is a prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall therapeutic efficacy.[2] This technical guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for 5-Bromo-4-ethoxy-6-methylpyrimidine is not widely published, this document synthesizes foundational chemical principles, outlines a predictive solubility profile, and details a rigorous, self-validating experimental methodology for its determination.

Introduction to 5-Bromo-4-ethoxy-6-methylpyrimidine

The pyrimidine ring is a fundamental heterocyclic moiety found in numerous bioactive compounds and is an integral part of DNA and RNA.[3][4] The title compound, 5-Bromo-4-ethoxy-6-methylpyrimidine, belongs to this important class of molecules. Its structure, featuring a bromine atom, an ethoxy group, and a methyl group, provides multiple sites for chemical modification, making it a versatile intermediate.

Table 1: Physicochemical Identifiers for 5-Bromo-4-ethoxy-6-methylpyrimidine

PropertyValueSource
CAS Number 73028-14-5[5]
Molecular Formula C₇H₉BrN₂O[5]
Molecular Weight 217.06 g/mol [5]
Canonical SMILES CC1=C(Br)C(OCC)=NC=N1[5]
Physical Form Solid (Predicted)[6]

Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification strategies like recrystallization, and preparing stock solutions for biological assays. Poor solubility can present significant challenges throughout the drug development pipeline.[2]

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen-bonding capabilities of the molecules involved.[7] 5-Bromo-4-ethoxy-6-methylpyrimidine possesses a moderately polar pyrimidine core, a hydrogen bond-accepting ethoxy group, and nonpolar bromo and methyl substituents. This amphiphilic character suggests a varied solubility across the spectrum of organic solvents.

Based on these structural features, a qualitative solubility profile can be predicted. The compound is expected to exhibit higher solubility in polar aprotic and moderately polar protic solvents and lower solubility in highly nonpolar or highly polar, aqueous-like solvents.

Table 2: Predicted Qualitative Solubility of 5-Bromo-4-ethoxy-6-methylpyrimidine in Common Organic Solvents at Ambient Temperature

SolventSolvent ClassPredicted Qualitative SolubilityRationale for Prediction
Hexane NonpolarLowMismatch in polarity between the nonpolar solvent and the polar pyrimidine core.
Toluene Nonpolar (Aromatic)Low to ModerateAromatic character may offer some interaction, but polarity mismatch remains.
Dichloromethane (DCM) Polar AproticModerate to HighGood balance of polarity to solvate the molecule without strong H-bonding competition.
Ethyl Acetate Polar AproticModerateCapable of accepting hydrogen bonds and has moderate polarity.
Tetrahydrofuran (THF) Polar AproticHighStrong dipole moment and ether oxygen can effectively solvate the compound.[8]
Acetonitrile Polar AproticModerate to HighHigh polarity can effectively disrupt the crystal lattice of the solid solute.
Methanol Polar ProticModerateCan act as both H-bond donor and acceptor, but may prefer self-association.[3][9]
Ethanol Polar ProticModerateSimilar to methanol; the ethyl group may slightly improve solubility of the ethoxy-containing solute.
N,N-Dimethylformamide (DMF) Polar AproticHighHigh dielectric constant and polarity make it an excellent solvent for many pyrimidine derivatives.[3][9]
Dimethyl Sulfoxide (DMSO) Polar AproticHighVery high polarity and ability to disrupt crystal lattices; a common solvent for sparingly soluble compounds.

Disclaimer: The qualitative data presented in this table are predictive and based on chemical principles. They must be confirmed through rigorous experimental validation as outlined in Section 4.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[10][11] This method involves generating a saturated solution at a constant temperature and then quantifying the solute concentration in the liquid phase. The following protocol provides a detailed, self-validating workflow.

Experimental Workflow Diagram

The overall process for determining solubility can be visualized as a sequential workflow, from initial preparation to final data analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Select Solvents & Compound B Prepare Vials with Excess Solid A->B C Add Known Volume of Solvent B->C D Incubate at Constant Temperature (e.g., 25°C) C->D E Agitate (Shake/Stir) for 24-72h D->E F Periodically Sample Supernatant to Confirm Equilibrium E->F F->E [Not Equilibrated] G Separate Solid & Liquid (Centrifuge/Filter) F->G [Equilibrated] H Accurately Dilute Aliquot G->H I Quantify Concentration (HPLC, UV-Vis, Gravimetric) H->I J Calculate Solubility (mg/mL, mol/L) I->J

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

This protocol ensures the generation of accurate and reproducible solubility data.

I. Materials and Reagents

  • 5-Bromo-4-ethoxy-6-methylpyrimidine (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or screw-cap tubes with PTFE-lined caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Centrifuge (optional)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

II. Preparation of Saturated Solutions

  • Aliquot Solute: Add an excess amount of 5-Bromo-4-ethoxy-6-methylpyrimidine to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Add Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Seal and Equilibrate: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the vials for an extended period (typically 24 to 72 hours).

III. Establishing Equilibrium (The Self-Validating Step)

  • The system must reach equilibrium for the data to be valid. To confirm this, take small samples at different time points (e.g., 24h, 48h, and 72h).

  • Analyze the concentration of each sample. Equilibrium is confirmed when two consecutive time points yield the same concentration value within acceptable experimental error.[12]

IV. Sample Separation and Preparation

  • Stop Agitation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 30 minutes to let the excess solid settle.

  • Isolate Supernatant: Carefully draw the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.

    • Causality Note: Filtration prevents undissolved solid from artificially inflating the measured concentration. Using a pre-warmed or room-temperature syringe prevents temperature fluctuations that could cause precipitation.

V. Quantification of Solute The concentration of the solute in the saturated solution can be determined by several methods.

  • Gravimetric Method:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Pipette a precise volume of the filtered saturated solution (e.g., 1.0 mL) into the dish and weigh it (W₂).

    • Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

    • Dry the dish containing the solid residue to a constant weight in a vacuum oven (W₃).

    • Calculation: The solubility (in g/mL) is (W₃ - W₁) / Volume of solution. This method is simple but requires larger volumes and assumes non-volatile solutes.[2][12]

  • HPLC-UV or UV-Vis Spectroscopy:

    • Prepare Standards: Create a series of standard solutions of known concentrations of the compound in the chosen solvent.

    • Generate Calibration Curve: Analyze the standards to generate a linear calibration curve of instrument response (e.g., peak area) versus concentration.

    • Analyze Sample: Accurately dilute the filtered saturated solution with the same solvent to fall within the linear range of the calibration curve.

    • Calculate Concentration: Analyze the diluted sample and use the calibration curve to determine its concentration. Multiply by the dilution factor to find the original concentration in the saturated solution. This is the most common and accurate method for pharmaceutical compounds.[13]

Data Analysis and Thermodynamic Insights

Once experimental data is collected, particularly across different temperatures, it can be analyzed further to understand the thermodynamics of the dissolution process.

Data Presentation

Results should be tabulated clearly, expressing solubility in common units for easy comparison.

Table 3: Template for Reporting Experimental Solubility Data

SolventTemperature (K)Solubility (mg/mL)Solubility (mol/L)Molar Fraction (x)
Dichloromethane298.15
Tetrahydrofuran298.15
Methanol298.15
......
Thermodynamic Modeling

For many pharmaceutical compounds, the relationship between solubility (expressed as mole fraction, x) and temperature (T) can be described by the modified Apelblat equation.[3][4][9][14] This provides a powerful way to interpolate solubility at temperatures not experimentally tested.

The dissolution process can also be described by thermodynamic parameters such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of dissolution, which can be derived from the van't Hoff equation.[9][14] A positive enthalpy of dissolution, for example, indicates that the process is endothermic and that solubility will increase with temperature, a common observation for solid solutes.[3][4][9]

G A Experimental Data (Solubility vs. Temperature) B Plot ln(x) vs. 1/T (van't Hoff Plot) A->B C Correlate with Model (e.g., Apelblat Equation) A->C D Calculate Thermodynamic Parameters (ΔH, ΔS, ΔG) B->D E Interpolate Solubility at Untested Temperatures C->E

Sources

Foundational

5-Bromo-4-ethoxy-6-methylpyrimidine as a heterocyclic building block

Topic: 5-Bromo-4-ethoxy-6-methylpyrimidine as a heterocyclic building block Content Type: In-depth technical guide. Optimizing Heterocyclic Scaffolds for Medicinal Chemistry Executive Summary In the landscape of modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-4-ethoxy-6-methylpyrimidine as a heterocyclic building block Content Type: In-depth technical guide.

Optimizing Heterocyclic Scaffolds for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 5-Bromo-4-ethoxy-6-methylpyrimidine (CAS: 73028-14-5) serves as a high-value heterocyclic building block.[1] Distinguished by its orthogonal reactivity profile, this scaffold offers researchers a precise entry point for constructing polysubstituted pyrimidines—a motif ubiquitous in kinase inhibitors (e.g., LRRK2, ULK1) and GPCR antagonists.

This guide delineates the physicochemical advantages of the 4-ethoxy substituent over its methoxy or chloro analogs, details its synthesis, and provides validated protocols for its application in Palladium-catalyzed cross-coupling reactions.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The 4-ethoxy group is not merely a structural placeholder; it critically modulates the lipophilicity (LogP) and solubility of the pyrimidine core, often preventing the aggregation issues seen with 4-hydroxy (lactam) tautomers while offering better metabolic stability than simple methoxy ethers.

PropertyDataNote
IUPAC Name 5-Bromo-4-ethoxy-6-methylpyrimidine
CAS Number 73028-14-5
Molecular Formula C₇H₉BrN₂O
Molecular Weight 217.06 g/mol
Physical State Solid (Crystalline)Typically off-white to pale yellow.[1]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility.
Key Functionality C5-BromidePrimary handle for Pd-catalyzed coupling.[1]
Secondary Functionality C4-EthoxySolubility aid / Masked hydroxyl.[1]

Synthetic Routes & Manufacturing

The synthesis of this building block typically follows a divergent pathway starting from acyclic precursors.[1] The choice of the ethoxy group is often strategic, introduced late-stage to lock the tautomeric form of the pyrimidine ring.

Core Synthesis Workflow
  • Cyclocondensation: Reaction of ethyl acetoacetate with thiourea or acetamidine yields the 6-methyl-4-hydroxypyrimidine core.[1]

  • Bromination: Electrophilic aromatic substitution at the electron-rich C5 position using Br₂ or NBS.[1]

  • Functionalization (O-Alkylation vs. SNAr):

    • Path A (Direct Alkylation): Treatment of the 4-hydroxy intermediate with ethyl iodide/carbonate.[1]

    • Path B (Chlorination-Displacement): Conversion to 4-chloro derivative (POCl₃) followed by displacement with sodium ethoxide (NaOEt).[1] Path B is generally preferred for higher regioselectivity and purity.[1]

SynthesisPath SM Ethyl Acetoacetate + Amidine Int1 4-Hydroxy-6-methylpyrimidine SM->Int1 Cyclization Int2 5-Bromo-4-hydroxy- 6-methylpyrimidine Int1->Int2 Br2 / AcOH Int3 5-Bromo-4-chloro- 6-methylpyrimidine Int2->Int3 POCl3 (Chlorination) Product 5-Bromo-4-ethoxy- 6-methylpyrimidine Int2->Product Et-I / K2CO3 (Direct Alkylation) Int3->Product NaOEt / EtOH (SNAr Displacement)

Figure 1: Divergent synthetic pathways to the 5-Bromo-4-ethoxy-6-methylpyrimidine core. Path B (via Chloro) is preferred for scale.

Reactivity Profile: The "Why"

The utility of 5-Bromo-4-ethoxy-6-methylpyrimidine lies in the reactivity hierarchy of its substituents.

The C5-Bromine Handle (Primary)

The C5 position is electronically activated for oxidative addition by Palladium(0) species.[1]

  • Suzuki-Miyaura Coupling: The most common application.[1] The C5-Br bond reacts preferentially over the C4-ethoxy group.[1]

  • Selectivity: Unlike 2,4-dichloropyrimidines where regioselectivity can be an issue, this scaffold directs coupling exclusively to C5, assuming standard conditions.

The C4-Ethoxy Group (Secondary)
  • Stability: Under standard Suzuki conditions (aq. base, 80-100°C), the ethoxy ether is stable.

  • Displacement: It acts as a "stubborn" leaving group.[1] While less reactive than a chloride, it can be displaced by potent nucleophiles (e.g., hydrazine, primary amines) under high-temperature microwave conditions or acidic hydrolysis to revert to the 4-hydroxy (lactam) form.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C5 position to generate biaryl kinase inhibitor scaffolds.[1]

Reagents:

  • 5-Bromo-4-ethoxy-6-methylpyrimidine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk flask with the pyrimidine bromide, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Checkpoint: Monitor by LC-MS.[2][3] The starting bromide (M+H ~217/219) should disappear; product mass will appear.[1]

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[4] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition of Pd(0) into the C-Br bond, while the ethoxy group prevents catalyst poisoning by coordinating nitrogens.

Protocol B: SNAr Displacement of C4-Ethoxy (Advanced)

Objective: Converting the ethoxy group to an amino functionality (e.g., for solubility or H-bond donor introduction).[1] Note: This reaction is slower than displacing a chloride.[1]

Conditions:

  • Nucleophile: Primary amine (excess, 3-5 equiv).[1]

  • Solvent: NMP or DMSO.

  • Temp: 120–150°C (Microwave preferred).

  • Mechanism: Addition-Elimination.[1] The ethoxide is a poor leaving group, so high thermal energy is required.

Applications in Drug Discovery[2][6]

Kinase Inhibitors (LRRK2 & ULK1)

The 5-substituted-4-alkoxypyrimidine motif is a privileged scaffold.[1]

  • LRRK2 (Parkinson's): 4-ethoxy-substituted pyrimidines have shown improved CNS penetration compared to their polar 4-amino or 4-hydroxy counterparts [1].[1]

  • ULK1 (Autophagy): 5-bromo-4-phenoxy derivatives (analogs of the ethoxy) act as ATP-competitive inhibitors.[1] The 5-bromo group fills the hydrophobic pocket of the kinase ATP site [2].[1]

Endothelin Receptor Antagonists

The synthesis of Macitentan (Opsumit) utilizes a similar 5-bromo-pyrimidine building block.[1] The 5-bromo position is critical for the biaryl connection, while the 4-alkoxy/4-amino substituent tunes the receptor affinity (ET_A vs ET_B selectivity) [3].

Applications cluster_uses Therapeutic Applications Core 5-Bromo-4-ethoxy- 6-methylpyrimidine Kinase Kinase Inhibitors (LRRK2, ULK1) Core->Kinase Suzuki Coupling (Biaryl Formation) GPCR GPCR Antagonists (Endothelin Receptors) Core->GPCR Scaffold Optimization Antiviral Antiviral Agents (Interferon Inducers) Core->Antiviral Functionalization

Figure 2: Therapeutic utility of the 5-bromo-4-ethoxy-6-methylpyrimidine scaffold.[1]

References

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[1][5] URL:[Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. Source: European Journal of Medicinal Chemistry (2020).[1] URL:[Link]

  • The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist. Source: Journal of Medicinal Chemistry (2012).[1] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of the 5-Bromo Position in Ethoxy-Methylpyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Functionalization of the pyrimidine ring is a key strategy in drug discovery for modulating the biological activity and pharmacokinetic properties of these molecules. This guide provides a comprehensive analysis of the reactivity of the 5-bromo position on ethoxy-methylpyrimidine scaffolds. We will delve into the electronic and steric influences that govern its reactivity in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and synthesis of novel pyrimidine-based drug candidates.

Introduction: The Privileged Pyrimidine Scaffold

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[3] This nitrogenous heterocycle is a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of FDA-approved drugs.[1] Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding, and to serve as bioisosteres for other aromatic rings, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[4]

The strategic introduction of substituents onto the pyrimidine core is a critical aspect of drug design. The 5-position of the pyrimidine ring is particularly interesting from a synthetic standpoint. Unlike the electron-deficient 2-, 4-, and 6-positions, the 5-position is less electron-deficient, making it more amenable to electrophilic substitution while still being reactive in a variety of other transformations.[5] Halogenation, particularly bromination, at the 5-position provides a versatile handle for introducing a wide array of functional groups through modern synthetic methodologies. This guide will specifically focus on the reactivity of 5-bromo-ethoxy-methylpyrimidines, a class of compounds with significant potential in the development of novel therapeutics.

The Influence of Ethoxy and Methyl Substituents on Reactivity

The reactivity of the 5-bromo position in a pyrimidine ring is not solely dictated by the inherent electronic properties of the pyrimidine nucleus but is also significantly modulated by the nature and position of other substituents. In the case of ethoxy-methylpyrimidines, the interplay between the electron-donating ethoxy group and the weakly electron-donating methyl group, along with their positions on the ring, creates a unique reactivity profile.

The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions.[5][6] Conversely, electrophilic aromatic substitution is generally more difficult but is favored at the 5-position.[5] The presence of an electron-donating ethoxy group can increase the electron density of the ring, potentially influencing the rates and regioselectivity of various reactions. The position of the ethoxy and methyl groups relative to the 5-bromo substituent is crucial in determining the overall electronic and steric environment of the reaction center. For instance, an ethoxy group at the 2- or 4-position can influence the reactivity of the 5-bromo position through mesomeric effects.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The 5-bromo position of ethoxy-methylpyrimidines serves as an excellent electrophilic partner in these transformations, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between an organoboron reagent and an organic halide.[7] The lability of the bromine atom at the 5-position of the pyrimidine ring makes it a suitable substrate for this reaction.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are commonly used. The choice of ligand can be critical for achieving high yields and selectivity. For electron-rich bromopyrimidines, a more electron-rich and bulky phosphine ligand might be necessary to facilitate the oxidative addition step.[9]

  • Base: An inorganic base like K₃PO₄ or K₂CO₃ is essential to activate the boronic acid, facilitating the crucial transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is often employed. Water can be beneficial by promoting the formation of the more reactive boronate species.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 5-bromo-ethoxy-methylpyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[10]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[10]

  • Flush the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[4]

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by chromatography.[4]

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromopyrimidines

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9091[11]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / Ligand (8)K₃PO₄Toluene10074[11]
33,5-bis(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2) / Ligand (8)K₃PO₄Toluene10082[11]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a mild base.[1] The introduction of an alkynyl group at the 5-position of the pyrimidine ring can significantly impact the biological activity of the molecule.[1]

Causality Behind Experimental Choices:

  • Catalysts: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is the standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[1]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.

  • Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere (argon or nitrogen) is crucial.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a reaction flask, combine the 5-bromo-ethoxy-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[10]

  • Flush the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N).[10]

  • Add the terminal alkyne (1.1 equiv.) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by filtering off the salts and concentrating the filtrate. Purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling of 5-Bromopyrimidines

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF95[1]
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF88[1]
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF92[1]

Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd(0)->OxAdd Ar-X Transmetal Ar-Pd(II)-C≡CR(L2) OxAdd->Transmetal R-C≡C-Cu Product_Pd Ar-C≡CR Transmetal->Product_Pd Reductive Elimination CuX CuX Transmetal->CuX Regenerates Cu(I) CuC≡CR R-C≡C-Cu Alkyne R-C≡C-H Alkyne->CuC≡CR CuX, Base Base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[8][12] This reaction has broad utility in medicinal chemistry for introducing amine functionalities, which are common in bioactive molecules.[13]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for successful C-N bond formation.[10] Bulky, electron-rich biaryl phosphine ligands are often employed to facilitate the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a flame-dried reaction vessel, add the 5-bromo-ethoxy-methylpyrimidine (1.0 equiv.), the palladium precatalyst, and the phosphine ligand.

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Flush the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) and the amine (1.2 equiv.).[14]

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by chromatography.

Data Presentation: Buchwald-Hartwig Amination of 5-Bromopyrimidines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene85[14]
2MorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane92[10]
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene78[14]

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ox_Add Ar-Pd(II)-X(L) Pd(0)L->Ox_Add Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(HNR'R'')(L)]+X- Ox_Add->Amine_Coord Amine Coordination (HNR'R'') Deprotonation Ar-Pd(II)-NR'R''(L) Amine_Coord->Deprotonation Deprotonation (Base) Product Ar-NR'R'' Deprotonation->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.[5] While the 5-position is generally less reactive towards SNAr compared to the other positions, the presence of activating groups or the use of strong nucleophiles can enable substitution at this position. The ethoxy and methyl groups, being electron-donating, will generally disfavor SNAr at the 5-position. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles are typically required for substitution at the 5-position of an unactivated pyrimidine ring.

  • Solvent: Polar aprotic solvents like DMF or DMSO are often used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for SNAr at the less reactive 5-position.

It is important to note that for many ethoxy-methylpyrimidine systems, SNAr at the 5-bromo position will be less favorable than palladium-catalyzed cross-coupling reactions. The choice of reaction pathway will depend on the specific substrate and the desired product.

Conclusion

The 5-bromo position on ethoxy-methylpyrimidine scaffolds represents a key synthetic handle for the introduction of molecular diversity. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations provide reliable and versatile methods for constructing C-C and C-N bonds, which are fundamental in the design and synthesis of novel drug candidates. While nucleophilic aromatic substitution at the 5-position is generally less facile due to the electronic nature of the pyrimidine ring and the presence of electron-donating substituents, it can be achieved under specific conditions. A thorough understanding of the factors governing the reactivity of this position, as detailed in this guide, is essential for researchers and scientists in the field of drug development to effectively leverage the potential of the pyrimidine scaffold in their synthetic endeavors.

References

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem.
  • Effect of substituent structure on pyrimidine electrophilic substitution - ResearchSpace.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
  • The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes - ProQuest.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
  • Pyrimidine - Wikipedia. Available at: [Link]

  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity - PubMed. Available at: [Link]

  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem.
  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing). Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... - ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B. Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes and their pharmacological activity - PubMed. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines - ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition1 - ACS Publications. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • US5414086A - Preparation of 4-methylpyrimidines - Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis and Derivatization Protocols for 5-Bromo-4-ethoxy-6-methylpyrimidine: Scaffolds for Non-Catechol Dopamine D1 Receptor Agonists

Application Note & Protocol Guide Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The development of non-catechol Dopamine D1 Receptor (D1R) agonists is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The development of non-catechol Dopamine D1 Receptor (D1R) agonists is a major frontier in neuropharmacology, particularly for the treatment of Parkinson's disease and cognitive deficits. Traditional catecholamines suffer from poor pharmacokinetic properties and rapid metabolism. To overcome this, synthetic scaffolds like 5-bromo-4-ethoxy-6-methylpyrimidine have emerged as highly versatile, metabolically stable building blocks[1][2].

As a Senior Application Scientist, it is critical to understand why this specific pyrimidine derivative is utilized:

  • The Ethoxy Group: Introduced via nucleophilic aromatic substitution (SNAr), the ethoxy moiety finely tunes the lipophilicity and steric bulk of the ligand, optimizing interactions within the D1R binding pocket.

  • The Bromo Group: Serves as an indispensable electrophilic handle. It enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing modular attachment of diverse right-hand side (RHS) or left-hand side (LHS) heterocycles[2][3].

  • The Methyl Group: Imparts a slight electron-donating effect to the pyrimidine ring while sterically restricting the rotational degrees of freedom of the adjacent substituents, locking the molecule into a bioactive conformation.

Synthetic Workflow Overview

The production of D1R agonist derivatives from this scaffold follows a strict two-stage workflow. First, the core pyrimidine is synthesized via SNAr. Second, the scaffold undergoes a Suzuki cross-coupling to yield the final functionalized derivative.

SynthesisWorkflow A 5-Bromo-4-chloro- 6-methylpyrimidine B NaOEt, EtOH (SNAr Reaction) A->B C 5-Bromo-4-ethoxy- 6-methylpyrimidine B->C D Aryl Boronic Ester Pd Catalyst, Base (Suzuki Coupling) C->D E D1R Agonist Derivatives D->E

Fig 1. Two-stage synthetic workflow for 5-bromo-4-ethoxy-6-methylpyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (5-Bromo-4-ethoxy-6-methylpyrimidine)

Expert Insight & Causality: The conversion of 5-bromo-4-chloro-6-methylpyrimidine to its ethoxy derivative relies on a highly regioselective SNAr reaction. We utilize Sodium ethoxide (NaOEt) in absolute ethanol to ensure that the nucleophile and the solvent are perfectly matched. Using a mismatched solvent (e.g., methanol) would lead to undesired transesterification or mixed ether side products. Furthermore, the reaction temperature must be initiated at 0 °C to control the exothermic nature of the substitution and prevent debromination[1].

Materials:

  • 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.2 equiv, 21% wt solution in EtOH)

  • Absolute Ethanol (Solvent)

  • Saturated aqueous NH₄Cl

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-bromo-4-chloro-6-methylpyrimidine (10.0 mmol) in absolute ethanol to achieve a 0.5 M concentration.

  • Nucleophile Addition: Submerge the reaction flask in an ice bath to cool the mixture to 0 °C. Slowly add the NaOEt solution dropwise over 15–20 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC until the starting material is entirely consumed[1].

  • Quenching: Quench the reaction carefully by adding saturated aqueous ammonium chloride (15 mL) to neutralize any unreacted ethoxide.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Extract the remaining aqueous suspension with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 20% ethyl acetate in hexanes) to afford 5-bromo-4-ethoxy-6-methylpyrimidine as a clear oil[2].

Protocol 2: Downstream Derivatization via Suzuki-Miyaura Cross-Coupling

Expert Insight & Causality: To attach complex pharmacophores (such as furo[3,2-c]pyridine or imidazopyrazine derivatives), a Suzuki-Miyaura coupling is employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the preferred catalyst due to its high efficiency in facilitating the oxidative addition to the electron-deficient bromo-pyrimidine bond. Strict anaerobic conditions (degassing) are mandatory; oxygen rapidly degrades the Pd(0) active species into inactive Pd(II) oxides, leading to homocoupling byproducts and plummeting yields[2][3][4].

Materials:

  • 5-Bromo-4-ethoxy-6-methylpyrimidine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Ester or Acid (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 - 0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a microwave-safe vial or a Schlenk flask with 5-bromo-4-ethoxy-6-methylpyrimidine (1.0 mmol), the selected aryl boronic ester (1.1 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Addition & Degassing: Add 5 mL of the 1,4-dioxane/water (4:1) solvent mixture. Degas the suspension thoroughly by sparging with argon gas for at least 15 minutes (alternatively, perform three freeze-pump-thaw cycles).

  • Catalyst Addition: Under a positive stream of argon, quickly add the Pd(PPh₃)₄ catalyst (0.05 mmol). Seal the reaction vessel immediately with a crimp cap or Teflon stopper.

  • Heating: Heat the reaction mixture to 80–100 °C in a pre-heated oil bath for 18 hours. (For accelerated synthesis, heat to 120 °C in a microwave reactor for 25 minutes)[2][3].

  • Workup: Cool the mixture to room temperature, dilute with 10 mL of water, and extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic phases over Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (Mobile phase: Water/Acetonitrile with 0.05% NH₄OH) to isolate the final D1R agonist derivative[1].

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and typical yield ranges for the synthesis of the core scaffold and its subsequent cross-coupling derivatives.

Reaction StepSubstrateReagents / CatalystTemp / TimeTypical Yield (%)
SNAr 5-Bromo-4-chloro-6-methylpyrimidineNaOEt, EtOH0 °C to RT, 3 h85 - 92%
Suzuki Coupling (Standard) 5-Bromo-4-ethoxy-6-methylpyrimidineAryl-B(pin), Pd(PPh₃)₄, K₂CO₃80 °C, 18 h66 - 75%
Suzuki Coupling (Microwave) 5-Bromo-4-ethoxy-6-methylpyrimidineAryl-BF₃K, Pd(PPh₃)₄, Cs₂CO₃120 °C, 25 min70 - 85%
Suzuki Coupling (Alternative) 5-Bromo-4-ethoxy-6-methylpyrimidineAryl-B(OH)₂, Pd(dppf)Cl₂, KOAc90 °C, 12 h60 - 68%

Biological Application: D1R Biased Signaling

Derivatives synthesized from the 5-bromo-4-ethoxy-6-methylpyrimidine scaffold exhibit highly unique Structure-Functional Selectivity Relationships (SFSR). Depending on the coupled moieties, these compounds can act as functionally selective (biased) agonists. They selectively stimulate Gαs-protein mediated cAMP accumulation while exhibiting variable, often minimized, efficacy in β-arrestin2 recruitment[2]. This biased signaling profile is highly sought after in drug development to maximize therapeutic efficacy while minimizing receptor desensitization and internalization.

D1R_Signaling Ligand Pyrimidine Derivative (D1R Agonist) Receptor Dopamine D1 Receptor (GPCR) Ligand->Receptor Binds G_protein Gαs Protein Activation Receptor->G_protein Primary Pathway Arrestin β-Arrestin2 Recruitment Receptor->Arrestin Biased Signaling (Modulated by Ligand) cAMP cAMP Accumulation (Therapeutic Efficacy) G_protein->cAMP Internalization Receptor Internalization (Desensitization) Arrestin->Internalization

Fig 2. D1R signaling pathways modulated by pyrimidine-derived non-catechol agonists.

References

  • WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands Source: Google Patents URL
  • Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists Source: PubMed Central (NIH) URL:[Link]

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 5-Bromo-4-ethoxy-6-methylpyrimidine

This Application Note provides a comprehensive technical guide to the nucleophilic aromatic substitution ( ) and related reactivity of 5-Bromo-4-ethoxy-6-methylpyrimidine (CAS: 73028-14-5). Designed for medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the nucleophilic aromatic substitution (


) and related reactivity of 5-Bromo-4-ethoxy-6-methylpyrimidine  (CAS: 73028-14-5).

Designed for medicinal chemists and process development scientists, this document moves beyond standard textbook definitions to address the specific electronic and steric challenges of this scaffold.


 and Complementary Methodologies

Executive Summary & Molecule Analysis

5-Bromo-4-ethoxy-6-methylpyrimidine represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., ULK1, GSK-3


) and antiviral agents. Its reactivity is defined by the interplay between the electron-deficient pyrimidine core, the electron-donating ethoxy group, and the polarizable bromine atom.
Electronic Structure & Reactivity Profile

To design effective protocols, one must understand the electronic landscape of the substrate:

  • C4 Position (Ethoxy-bearing): This is the primary site for classical

    
     . Despite the ethoxy group being a poorer leaving group than a halogen, the 4-position is highly activated by the adjacent (ortho) and para ring nitrogens. The ethoxy group can be displaced by strong nucleophiles (primary/secondary amines) or hydrolyzed under acidic conditions.
    
  • C5 Position (Bromo-bearing): This position is deactivated toward classical

    
    . Located meta to both ring nitrogens, it lacks the ability to stabilize the Meisenheimer intermediate required for nucleophilic attack. Consequently, modification at C5 requires Transition Metal Catalysis  (e.g., Suzuki-Miyaura, Buchwald-Hartwig) rather than direct substitution.
    
  • C6 Position (Methyl-bearing): The methyl group is "vinylogous" to the ring nitrogens, making it acidic (

    
    ). It can be functionalized via lithiation-alkylation, but is inert to 
    
    
    
    .
Reaction Pathways Diagram

The following decision tree illustrates the available chemical space for this substrate.

ReactionPathways Substrate 5-Bromo-4-ethoxy- 6-methylpyrimidine Aminolysis Path A: Aminolysis (SNAr) Target: C4-OEt displacement Reagent: R-NH2, Heat/MW Substrate->Aminolysis Nucleophilic Attack Hydrolysis Path B: Acid Hydrolysis Target: C4-OEt -> C4-OH Reagent: HCl/AcOH Substrate->Hydrolysis Acidic Cleavage PdCoupling Path C: Pd-Catalysis Target: C5-Br Coupling Reagent: Pd(0), Boronic Acid Substrate->PdCoupling Oxidative Addition ProdA 4-Amino-5-bromo- 6-methylpyrimidine Aminolysis->ProdA ProdB 5-Bromo-6-methyluracil (Pyrimidinone) Hydrolysis->ProdB ProdC 5-Aryl-4-ethoxy- 6-methylpyrimidine PdCoupling->ProdC

Figure 1: Divergent reaction pathways based on reagent selection. Path A (Green) represents the primary


 mechanism discussed in this guide.

Mechanism: Aminolysis of 4-Alkoxypyrimidines

The displacement of the ethoxy group by an amine follows the Addition-Elimination (


)  mechanism. Unlike 4-chloropyrimidines, which react at room temperature, the 4-ethoxy analog requires thermal energy to overcome the activation barrier of the alkoxide leaving group.
  • Nucleophilic Attack: The amine lone pair attacks the electron-deficient C4 carbon.

  • Meisenheimer Complex: The negative charge is delocalized onto the N1 and N3 nitrogens. This stabilization is critical; without it (e.g., at C5), the reaction would not proceed.

  • Elimination: The ethoxide ion (

    
    ) is expelled, restoring aromaticity.
    

Key Insight: The reaction is often autocatalytic or promoted by excess amine, which acts as a base to neutralize the generated proton. However, because ethoxide is a strong base, the equilibrium can be unfavorable unless the ethoxide is neutralized or the amine is non-volatile and used in excess.

Experimental Protocols

Protocol A: Displacement of C4-Ethoxy by Primary/Secondary Amines

Objective: Synthesis of 4-amino-5-bromo-6-methylpyrimidine derivatives.

Reagents & Equipment:

  • Substrate: 5-Bromo-4-ethoxy-6-methylpyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)

  • Solvent: n-Butanol (preferred for high boiling point) or DMF.

  • Base (Optional): DIPEA (Diisopropylethylamine) if using valuable amine salts.

  • Equipment: Microwave Reactor (Recommended) or Sealed Tube.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 5-Bromo-4-ethoxy-6-methylpyrimidine (231 mg, 1.0 mmol) in n-Butanol (3.0 mL).

  • Addition: Add the amine (3.0 mmol). Note: If the amine is a hydrochloride salt, add 3.5 mmol of DIPEA to generate the free base in situ.

  • Reaction (Microwave): Seal the vial and irradiate at 140°C for 30–60 minutes (High Absorption setting).

    • Alternative (Thermal): Heat in a sealed tube/pressure vessel at 120°C (oil bath) for 12–24 hours.

  • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (

    
    ) and appearance of the product mass.
    
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove n-Butanol.

    • Resuspend the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-60% EtOAc in Hexanes).

Table 1: Reaction Optimization Data (Model Substrate)

SolventTemp (°C)TimeYield (%)Notes
Ethanol80 (Reflux)24 h35%Too slow; ethoxide leaving group is sluggish.
n-Butanol 120 16 h 82% Optimal thermal condition.
DMF14012 h78%Difficult work-up (removing DMF).
n-Butanol 140 (MW) 45 min 88% Optimal microwave condition.
Protocol B: Acidic Hydrolysis (Conversion to Pyrimidinone)

Objective: Conversion of the 4-ethoxy group to a 4-hydroxy (4-oxo) group.

This reaction is useful if the target is the 5-bromo-6-methyluracil scaffold.

  • Dissolution: Dissolve the substrate (1.0 mmol) in Acetic Acid (5 mL).

  • Acidification: Add concentrated HCl (1 mL) and water (1 mL).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

  • Isolation: Cool the mixture to 0°C. The product, 5-bromo-6-methylpyrimidin-4(3H)-one , often precipitates as a white solid.

  • Filtration: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.

Advanced Note: C5-Functionalization (The "Missing" )

Researchers often attempt


 at the C5-position (displacing Bromine) and fail. It is crucial to recognize that C5 is not activated .

To substitute the bromine, use Palladium-Catalyzed Cross-Coupling :

  • Suzuki-Miyaura: Substrate + Aryl Boronic Acid +

    
     + 
    
    
    
    in Dioxane/Water.
  • Buchwald-Hartwig: Substrate + Amine +

    
     + BINAP + 
    
    
    
    in Toluene.

Note: The 4-ethoxy group is generally stable under standard Suzuki conditions, allowing for sequential functionalization (C5 coupling followed by C4 aminolysis).

References

  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (Accessed 2023).[2] Link

  • PubChem. Compound Summary: 5-Bromo-4-methoxypyrimidine. National Library of Medicine. Link

  • Organic Chemistry Portal.

    
    ). (General Mechanism Reference). Link
    
  • S. M. Chandrashekar et al. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate, 2021. Link

  • Sigma-Aldrich. Product Specification: 5-Bromo-4-methoxypyrimidine.[3] Link

Sources

Method

Application Note: Strategic Utilization of 5-Bromo-4-ethoxy-6-methylpyrimidine in Drug Discovery

Topic: Using 5-Bromo-4-ethoxy-6-methylpyrimidine as a Pharmaceutical Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Resear...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 5-Bromo-4-ethoxy-6-methylpyrimidine as a Pharmaceutical Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Executive Summary

In the landscape of heterocyclic pharmaceutical intermediates, 5-Bromo-4-ethoxy-6-methylpyrimidine (CAS 73028-14-5) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in its orthogonal reactivity : the electrophilic C5-bromide allows for palladium-catalyzed cross-couplings (Suzuki, Stille), while the C4-ethoxy group serves as either a stable lipophilic motif or a latent handle for nucleophilic displacement (


).

This guide details the protocols for utilizing this intermediate in the synthesis of P2X3 receptor antagonists and kinase inhibitors , providing validated experimental workflows and troubleshooting insights.

Chemical Profile & Stability

Before initiating synthesis, verify the physicochemical properties of the starting material to ensure reaction stoichiometry and solvent compatibility.

PropertySpecification
IUPAC Name 5-Bromo-4-ethoxy-6-methylpyrimidine
CAS Number 73028-14-5
Molecular Formula

Molecular Weight 217.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~2.5 (Pyrimidine N1/N3)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Strategic Utility: The Reactivity Triad

The power of this intermediate lies in its three distinct reactive sites, allowing for the sequential construction of complex bioactive molecules.

ReactivityMap Core 5-Bromo-4-ethoxy- 6-methylpyrimidine C5 C5-Position (Bromide) Core->C5 C4 C4-Position (Ethoxy Group) Core->C4 C6 C6-Position (Methyl Group) Core->C6 Suzuki Suzuki/Stille Coupling (Biaryl Formation) C5->Suzuki Pd-Catalysis SNAr Nucleophilic Displacement (Amination/Hydrolysis) C4->SNAr Acid/Base Oxidation Benzylic Oxidation (Aldehyde/Acid Formation) C6->Oxidation SeO2 / NBS

Figure 1: The Reactivity Triad of 5-Bromo-4-ethoxy-6-methylpyrimidine. The C5-bromide is the primary handle for carbon-carbon bond formation.

Application Case Study: Synthesis of P2X3 Antagonist Scaffolds

P2X3 receptor antagonists (e.g., analogs of Gefapixant) often feature a pyrimidine core linked to an aryl sulfonamide or ether. The 4-ethoxy group in this intermediate modulates lipophilicity (


) and metabolic stability compared to the more common methoxy analogs.
Workflow Overview
  • Precursor Synthesis: Conversion of 5-bromo-4-chloro-6-methylpyrimidine to the ethoxy derivative (if not purchased).

  • Core Coupling: Suzuki-Miyaura coupling at C5 to install the aryl tail.

  • Diversification: Modification of the C6-methyl or C4-ethoxy group.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (via )

Use this protocol if the specific ethoxy-intermediate is unavailable, starting from the chloro-analog.

Reagents:

  • 5-Bromo-4-chloro-6-methylpyrimidine (1.0 equiv)

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 equiv)

  • Anhydrous Ethanol (0.5 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 5-Bromo-4-chloro-6-methylpyrimidine and anhydrous ethanol under

    
    .
    
  • Addition: Cool the solution to 0°C. Add the NaOEt solution dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The spot for the starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Quench with saturated

    
     solution. Remove ethanol under reduced pressure. Extract the aqueous residue with DCM (
    
    
    
    ).
  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from Hexane/Ether to yield white needles.
    
    • Yield Target: >85%

Protocol B: Suzuki-Miyaura Coupling (The "Warhead" Installation)

This is the critical step for attaching the pharmacophore to the pyrimidine core.

Reagents:

  • 5-Bromo-4-ethoxy-6-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (e.g., 3-sulfonamidophenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the pyrimidine, boronic acid, and catalyst. Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous

    
     solution via syringe.
    
  • Thermal Activation: Heat the reaction block to 90°C for 4–12 hours.

    • Why 90°C? Pyrimidine bromides are less reactive than phenyl bromides due to the electron-deficient ring; elevated temperature ensures complete conversion.

  • Monitoring: Check LC-MS for the mass of the biaryl product (

    
    ).
    
  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Wash the filtrate with brine.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success: Appearance of a fluorescent spot on TLC and a clear aromatic region integration in

    
     NMR.
    
  • Failure (Homocoupling): If the boronic acid dimerizes, check oxygen exclusion. Ensure the Argon purge is vigorous.

Troubleshooting & Optimization ("The Scientist's Notebook")

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of Boronic AcidSwitch base to

or

; use anhydrous conditions (Dioxane/DMF).
Hydrolysis of Ethoxy Group Acidic conditions or high temp with waterEnsure pH remains basic (>8). Avoid prolonged heating >100°C in aqueous media.
Incomplete Conversion Catalyst deactivationSwitch to a more active catalyst system like XPhos Pd G2 or Pd(PPh3)4 .
Product is Oily/Impure Residual Boron speciesTreat crude mixture with 1M NaOH/H2O2 (oxidative workup) to degrade boron byproducts before column.

Safety & Handling

  • Hazard Identification: 5-Bromo-4-ethoxy-6-methylpyrimidine is an Irritant (H315, H319, H335) .

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Segregate halogenated organic waste. Palladium-contaminated celite should be disposed of as solid heavy metal waste.

References

  • Synthesis of Pyrimidine Intermediates

    • Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Bioorganic & Medicinal Chemistry Letters, 2008.

  • Suzuki Coupling on Pyrimidines

    • Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Application Notes, 2025.

  • P2X3 Antagonist Chemistry

    • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development, 2020.

  • General Reactivity of Alkoxypyrimidines

    • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[1][2] GSC Biological and Pharmaceutical Sciences, 2024.

  • Kinase Inhibitor Scaffolds

    • Scaffold-based design of kinase inhibitors for cancer therapy.[3][4] Current Opinion in Cell Biology, 2010.

Sources

Application

Procedure for lithiation and functionalization of 5-Bromo-4-ethoxy-6-methylpyrimidine

Application Note: Regioselective Lithiation and Functionalization of 5-Bromo-4-ethoxy-6-methylpyrimidine Executive Summary This guide details the protocols for the regioselective functionalization of 5-Bromo-4-ethoxy-6-m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Lithiation and Functionalization of 5-Bromo-4-ethoxy-6-methylpyrimidine

Executive Summary

This guide details the protocols for the regioselective functionalization of 5-Bromo-4-ethoxy-6-methylpyrimidine (1) . Due to the presence of both a labile halogen (C5-Br) and an acidic lateral methyl group (C6-CH


), this substrate presents a classic chemoselectivity challenge in organolithium chemistry.

This application note defines two distinct pathways:

  • Pathway A (Kinetic Control): C5-Lithiation via Halogen-Lithium Exchange using

    
    -BuLi at -78 °C. This is the dominant pathway for introducing electrophiles at the C5 position.
    
  • Pathway B (Thermodynamic/Base Control): Lateral Lithiation at the C6-methyl group using lithium diisopropylamide (LDA). This pathway allows for chain extension at the methyl group, though it competes with halogen exchange.

Chemical Context & Mechanistic Insight

The pyrimidine core is electron-deficient, making the ring susceptible to nucleophilic attack and the attached methyl protons significantly acidic (


).
  • C5-Bromine (The Kinetic Handle): The C5-Br bond is highly polarized and weak. Treatment with alkyllithiums (

    
    -BuLi) effects rapid Lithium-Halogen Exchange (Li-Br exchange) faster than deprotonation. This generates the 5-lithio species (2) .
    
  • C6-Methyl (The Lateral Handle): The electron-withdrawing nature of the pyrimidine ring (enhanced by the N1/N3 atoms) acidifies the C6-methyl protons. Deprotonation generates a lateral anion (3) , stabilized by resonance into the ring.

  • 4-Ethoxy Group: This group acts as an electron donor by resonance but an acceptor by induction. Crucially, the oxygen atom can coordinate lithium, potentially directing the base to the C5 position (Ortholithiation) or stabilizing the C5-lithio intermediate.

Critical Decision Point:

  • Use

    
    -BuLi  for C5 functionalization (replaces Br).[1]
    
  • Use LDA for C6 functionalization (preserves Br, theoretically).

Experimental Protocols

Protocol A: C5-Functionalization via Halogen-Lithium Exchange

Target: Replacement of Bromine with Electrophiles (CHO, COOH, Alkyl).

Reagents:

  • Substrate: 5-Bromo-4-ethoxy-6-methylpyrimidine (1.0 equiv)

  • Reagent:

    
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: e.g., DMF, Benzaldehyde, or CO

    
     (1.2–1.5 equiv)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with nitrogen for 15 minutes.

  • Solvent Charge: Add anhydrous THF via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the substrate in a minimal amount of THF and add dropwise to the cooled solvent. Stir for 5 minutes to equilibrate.

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes via syringe pump or controlled manual addition. Maintain internal temperature below -70 °C.
    
    • Mechanistic Note: The exchange is extremely fast (< 5 mins). Prolonged stirring is unnecessary and may lead to "scrambling" or nucleophilic attack on the ring.

  • Reaction Time: Stir at -78 °C for 15–20 minutes . The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Trapping: Add the electrophile (neat or dissolved in THF) dropwise.

    • For DMF/Aldehydes: Stir at -78 °C for 30 mins, then warm to 0 °C.

    • For CO

      
      : Bubble dry gas through the solution or pour the reaction onto crushed dry ice.
      
  • Quench: Quench with saturated aqueous NH

    
    Cl (5 mL).
    
  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Lateral Lithiation of C6-Methyl Group

Target: Functionalization of the methyl group while retaining the C5-Bromine. Warning: This reaction is sensitive. If Br-Li exchange occurs, use the non-brominated precursor instead.

Reagents:

  • Base: LDA (Lithium Diisopropylamide), prepared fresh or commercial (1.1 equiv).

  • Solvent: Anhydrous THF.

  • Additive: TMEDA (Tetramethylethylenediamine) (1.1 equiv) – Critical for stabilizing the lateral anion.

Step-by-Step Methodology:

  • LDA Preparation (if fresh): Add diisopropylamine (1.2 equiv) to THF at -78 °C. Add

    
    -BuLi (1.1 equiv). Warm to 0 °C for 15 mins, then cool back to -78 °C.
    
  • Substrate Addition: Add the substrate solution dropwise to the LDA solution at -78 °C .

    • Note: Inverse addition (substrate to base) is preferred here to maintain excess base and prevent nucleophilic attack.

  • Deprotonation: Stir for 30–45 minutes at -78 °C. The lateral anion is thermodynamically favored but kinetically slower than Br-Li exchange.

  • Trapping: Add the electrophile (e.g., Alkyl Halide, Aldehyde) at -78 °C.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench & Workup: Standard aqueous workup as in Protocol A.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Recovery of Starting Material (Protocol A) Wet THF or Quench during addition.Distill THF over Na/Benzophenone. Ensure N

line is positive pressure.
Formation of "Debrominated" Product (H instead of E) Proton source present or slow electrophile addition.Dry electrophile (e.g., distill DMF). Add electrophile immediately after exchange time.
Mixture of C5 and C6 functionalization Temperature too high (> -60 °C).Strictly maintain -78 °C. Use a digital thermometer.
Low Yield in Protocol B Br-Li exchange competing with deprotonation.Switch to LiHMDS (less nucleophilic) or use the non-bromo precursor, then brominate later.

Pathway Visualization

The following diagram illustrates the divergent reaction pathways controlled by reagent selection and kinetics.

ReactionPathways Substrate 5-Bromo-4-ethoxy- 6-methylpyrimidine nBuLi n-BuLi, -78°C (Kinetic Control) Substrate->nBuLi LDA LDA, -78°C (Thermodynamic Control) Substrate->LDA Li_Intermediate 5-Lithio Species (C5-Li, C6-Me) nBuLi->Li_Intermediate Halogen-Li Exchange Product_A C5-Functionalized (E-4-ethoxy-6-methyl...) Li_Intermediate->Product_A Electrophile (E+) Lat_Intermediate Lateral Anion (C5-Br, C6-CH2-Li) LDA->Lat_Intermediate Deprotonation (Lateral Lithiation) Lat_Intermediate->Li_Intermediate Possible Br-Li Exchange (Side Rxn) Product_B C6-Functionalized (5-Br-4-ethoxy-6-CH2-E...) Lat_Intermediate->Product_B Electrophile (E+)

Caption: Divergent lithiation pathways. Path A (top) utilizes n-BuLi for C5 substitution. Path B (bottom) utilizes LDA for C6-methyl extension.

References

  • Regioselective Lithiation of Alkoxypyrimidines

    • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[1]

    • Source:Arkivoc, 2021.[1]

    • URL:[Link] (Analogous chemistry on methoxypyridines/pyrimidines).

  • Halogen-Lithium Exchange Kinetics

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[2][3]

    • Source:Process Chemistry in the Pharmaceutical Industry, Vol 2.[2]

    • URL:[Link][1][3][4][5][6][7][8][9][10][11]

  • Lateral Lithiation of Methyl-Heterocycles

    • Title: Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[8]

    • Source:Organic Reactions, 2004.
    • URL:[Link][4][8]

  • Functionalization of 5-Bromo-6-methylpyrimidinones (Comparative)

    • Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones.[4]

    • Source:Antiviral Research / PubMed Central, 2012.
    • URL:[Link]

Sources

Method

Synthesis of Novel Antiviral Agents from 5-Bromo-4-ethoxy-6-methylpyrimidine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including potent antiviral properties.[1][2][3] This guide provides a detailed technical overview and practical protocols for the synthesis of novel antiviral compounds utilizing 5-Bromo-4-ethoxy-6-methylpyrimidine as a versatile starting material. This document is designed to empower researchers in drug discovery and development with the necessary information to explore this promising area of antiviral research.

Introduction: The Prominence of Pyrimidine-Based Antivirals

Pyrimidine derivatives are integral to numerous approved antiviral drugs, where they often act as nucleoside or non-nucleoside inhibitors of viral polymerases or other essential viral enzymes.[1][4] The inherent electronic properties of the pyrimidine ring, coupled with its ability to engage in various intermolecular interactions, make it a privileged scaffold for the design of targeted antiviral therapies. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

5-Bromo-4-ethoxy-6-methylpyrimidine is a particularly attractive starting material due to the presence of a reactive bromine atom at the C5 position. This bromine atom serves as a versatile handle for introducing a wide array of chemical moieties through various cross-coupling reactions, thereby enabling the rapid generation of diverse compound libraries for antiviral screening.

Synthetic Strategy: Diversification of the Pyrimidine Core via Suzuki-Miyaura Cross-Coupling

A robust and widely utilized method for the functionalization of aryl and heteroaryl halides is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the brominated pyrimidine and a variety of organoboron reagents, such as boronic acids or their esters. This approach offers a high degree of functional group tolerance and generally proceeds with excellent yields and selectivity.

The proposed synthetic strategy focuses on the Suzuki-Miyaura coupling of 5-Bromo-4-ethoxy-6-methylpyrimidine with various (hetero)aryl boronic acids to generate a library of 5-substituted pyrimidine derivatives. Subsequent modifications of the ethoxy and methyl groups can be explored to further optimize antiviral activity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-ethoxy-6-methylpyrimidine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-4-ethoxy-6-methylpyrimidine with an arylboronic acid.

Materials:

  • 5-Bromo-4-ethoxy-6-methylpyrimidine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-4-ethoxy-6-methylpyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Stir the reaction mixture at a temperature of 90-100 °C.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-ethoxy-6-methylpyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures its catalytic activity throughout the reaction.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic substrates and the inorganic base, creating a homogeneous reaction mixture.

  • Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki-Miyaura reactions, suitable for a wide range of substrates.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with bromopyrimidine derivatives, which can be adapted for 5-Bromo-4-ethoxy-6-methylpyrimidine.

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid5-Phenyl-4-ethoxy-6-methylpyrimidine~85-95[5][6]
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-ethoxy-6-methylpyrimidine~80-90[5][6]
33-Pyridinylboronic acid5-(3-Pyridinyl)-4-ethoxy-6-methylpyrimidine~75-85[5][6]
42-Thiopheneboronic acid5-(2-Thienyl)-4-ethoxy-6-methylpyrimidine~80-90[5][6]

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Visualization of Synthetic Workflow

Synthetic_Workflow Start 5-Bromo-4-ethoxy-6-methylpyrimidine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupling Catalyst Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90-100°C Catalyst->Coupling Product 5-Aryl-4-ethoxy-6-methylpyrimidine Derivatives Coupling->Product Screening Antiviral Screening Product->Screening Lead Lead Compounds Screening->Lead

Caption: Synthetic workflow for the generation of antiviral compounds.

Application in Antiviral Drug Discovery: A Case Study

While direct synthesis of antiviral compounds from 5-Bromo-4-ethoxy-6-methylpyrimidine is not extensively documented in publicly available literature, a study by Singh et al. (2013) on the synthesis and antiviral evaluation of 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones provides a compelling analogous case.[1] In their work, a 5-bromo-6-methylpyrimidinone scaffold was functionalized at the C6 position, and the resulting compounds were evaluated for their antiviral activity.

This study highlights a key principle: the strategic modification of a brominated pyrimidine core can lead to the discovery of potent antiviral agents. The 5-bromo position serves as a crucial anchor point for introducing diverse substituents that can interact with viral targets.

Proposed Synthesis of a Bioactive Analog

Drawing inspiration from the work of Singh et al., a plausible synthetic route to a potential antiviral compound starting from 5-Bromo-4-ethoxy-6-methylpyrimidine is outlined below. This involves a Suzuki coupling to introduce a phenyl group, a known pharmacophore in some antiviral agents, followed by potential further modifications.

Antiviral_Synthesis Start 5-Bromo-4-ethoxy-6-methylpyrimidine Step1 Suzuki Coupling Start->Step1 Reagent1 Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ Reagent1->Step1 Intermediate1 5-Phenyl-4-ethoxy-6-methylpyrimidine Step1->Intermediate1 Step2 Modification Intermediate1->Step2 Reagent2 Demethylation/Hydrolysis (e.g., BBr₃ or HBr) Reagent2->Step2 Final_Product 5-Phenyl-6-methyl-4(3H)-pyrimidinone (Analog of Bioactive Compound) Step2->Final_Product

Caption: Proposed synthesis of a bioactive pyrimidinone analog.

This proposed pathway demonstrates how the versatile starting material can be transformed into a compound with a scaffold known to exhibit antiviral properties. The ethoxy group at the C4 position can be readily converted to a hydroxyl group, leading to the formation of a pyrimidinone, a structural motif present in many biologically active molecules.

Conclusion and Future Directions

5-Bromo-4-ethoxy-6-methylpyrimidine represents a valuable and versatile starting material for the synthesis of novel antiviral compounds. The protocols and strategies outlined in this guide, particularly the application of Suzuki-Miyaura cross-coupling, provide a clear and actionable framework for researchers to generate diverse libraries of pyrimidine derivatives for antiviral screening. The exploration of various (hetero)aryl boronic acids in the coupling reaction, followed by further structural modifications, holds significant promise for the discovery of next-generation antiviral therapeutics.

References

  • Singh, K., Singh, K., & Balzarini, J. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2795-2799. [Link]

  • Thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized via a straightforward methodology starting from thiourea. The anti-proliferative activity of these compounds was evaluated across a diverse panel of eight cancer cell lines, with derivatives 7d and 7h showing efficacy against several hematological cancer types. Furthermore, all compounds were assessed for their antiviral potency against a panel of viruses. (2024). Molecules, 29(23), 5438. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). Mini-Reviews in Medicinal Chemistry, 23(1), 3-20. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Mini-Reviews in Medicinal Chemistry, 23(1), 3-20. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • The Chemistry of Antiviral Medicines: An Examination of Current Developments. (2023). Journal of Pharmaceutical Research International, 35(10), 1-6. [Link]

  • Pericyclic Reactions for Antivirals: Synthesis of 4-Bromo-N-[(1R,4S)-4- hydroxy-2-cyclohexen-1-yl]-2-thiazolecarboxamide. (2021). Letters in Organic Chemistry, 18(1), 1-5. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • Medicinal chemistry strategies for discovering antivirals effective against drug-resistant viruses. (2021). Chemical Society Reviews, 50(5), 3333-3365. [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 7, 2026, from [Link]

  • Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. (2004). Bioorganic & Medicinal Chemistry, 12(12), 3197-3202. [Link]

  • Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. (2004). Bioorganic & Medicinal Chemistry, 12(12), 3197-3202. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 5-Bromo (or chloro)-6-azido-5,6-dihydro-2' -deoxyuridine and -thymidine derivatives with potent antiviral activity. (2002). Bioorganic & Medicinal Chemistry Letters, 12(3), 275-278. [Link]

  • Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. (2018). Letters in Drug Design & Discovery, 15(8), 841-851. [Link]

  • Medicinal chemistry of Anti viral agents. (2017). SlideShare. [Link]

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 5-Bromo-4-ethoxy-6-methylpyrimidine

Executive Summary 5-Bromo-4-ethoxy-6-methylpyrimidine (CAS: 73028-14-5) is a highly versatile heterocyclic building block, prominently utilized in the synthesis of non-catechol dopamine D1 receptor agonists[1] and variou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-ethoxy-6-methylpyrimidine (CAS: 73028-14-5) is a highly versatile heterocyclic building block, prominently utilized in the synthesis of non-catechol dopamine D1 receptor agonists[1] and various targeted kinase inhibitors[2]. This application note details a robust, scalable, three-step synthetic workflow starting from commercially available 6-methylpyrimidin-4-ol. The protocol is engineered for high-throughput synthesis and process chemistry, emphasizing self-validating in-process controls (IPCs) to ensure reproducibility, high yield, and exceptional purity.

Mechanistic Rationale & Process Causality

The synthesis relies on the sequential functionalization of the pyrimidine core, exploiting the inherent electronic properties of the heterocycle.

  • Step 1: Electrophilic Aromatic Bromination. The C5 position of 6-methylpyrimidin-4-ol is electron-rich due to the electron-donating effect of the adjacent hydroxyl (tautomeric lactam) group. Bromination proceeds smoothly using Br₂ in acetic acid[3]. Sodium acetate is employed as an acid scavenger to buffer the generated HBr, preventing the protonation of the pyrimidine nitrogens, which would otherwise deactivate the ring and stall the reaction.

  • Step 2: Deoxychlorination. Conversion of the C4-hydroxyl (lactam) to a chloride is achieved using phosphorus oxychloride (POCl₃)[4]. POCl₃ serves a dual purpose as both the chlorinating agent and the solvent. A catalytic amount of N,N-dimethylformamide (DMF) is added to generate the Vilsmeier-Haack intermediate in situ, which significantly lowers the activation energy of the deoxychlorination, ensuring complete conversion while minimizing thermal degradation.

  • Step 3: Nucleophilic Aromatic Substitution (S_NAr). The final etherification utilizes sodium ethoxide in absolute ethanol[5]. The C4-chloride is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyrimidine nitrogens and the inductive effect of the adjacent C5-bromine. Using ethanol as the solvent is a critical causality choice: it strictly prevents transetherification side products that would inevitably occur if a mismatched alkoxide/alcohol pair (e.g., NaOEt in MeOH) were used.

Visualizing the Synthetic Logic

SynthesisWorkflow SM 6-Methylpyrimidin-4-ol (Starting Material) Step1 Step 1: Bromination Br2, NaOAc, AcOH Electrophilic Substitution SM->Step1 Int1 5-Bromo-6-methyl- pyrimidin-4-ol Step1->Int1 Step2 Step 2: Chlorination POCl3, DMF (cat.) Deoxychlorination Int1->Step2 Int2 5-Bromo-4-chloro- 6-methylpyrimidine Step2->Int2 Step3 Step 3: Etherification NaOEt, EtOH SNAr Reaction Int2->Step3 Product 5-Bromo-4-ethoxy- 6-methylpyrimidine Step3->Product

Synthetic workflow and reaction mechanisms for 5-Bromo-4-ethoxy-6-methylpyrimidine.

SNArMechanism A C4-Activated Pyrimidine (Electrophilic Center) B Nucleophilic Attack by Ethoxide (EtO-) A->B C Meisenheimer Complex (Stabilized by N1, N3 & Br) B->C D Chloride Expulsion (Leaving Group Departure) C->D E Target Ether Product (Stable Aromatic System) D->E

Mechanistic logic of the SNAr etherification step at the C4 position.

Quantitative Process Metrics

StepTransformationKey ReagentsTemp (°C)Time (h)Expected YieldIPC Validation Criteria
1 BrominationBr₂, NaOAc, AcOH10 → 254.085 - 90%LC-MS: < 1% Starting Material
2 ChlorinationPOCl₃, DMF (cat.)903.080 - 85%HPLC: < 0.5% Intermediate 1
3 EtherificationNaOEt, EtOH0 → 252.090 - 95%LC-MS: Complete Cl displacement

Self-Validating Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-methylpyrimidin-4-ol

Objective: Regioselective bromination at the C5 position.

  • Preparation: Charge a reactor with 6-methylpyrimidin-4-ol (1.0 eq) and anhydrous sodium acetate (1.2 eq). Suspend the mixture in glacial acetic acid (5 mL/g of starting material).

  • Addition: Cool the suspension to 10 °C under a nitrogen atmosphere. Prepare a solution of bromine (1.05 eq) in glacial acetic acid (1 mL/g) and add it dropwise over 30 minutes. Causality Note: Slow addition controls the exothermic bromination and prevents over-bromination or oxidative degradation.

  • Reaction: Remove the cooling bath and allow the mixture to stir at 25 °C for 4 hours.

  • IPC Validation: Sample the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. The protocol is self-validating: do not proceed to quench until the unreacted starting material is < 1% by UV area. If > 1%, add an additional 0.05 eq of Br₂ and stir for 1 hour.

  • Workup: Pour the mixture into ice-cold water (15 mL/g) containing sodium bisulfite (0.1 eq) to quench unreacted bromine. Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45 °C to afford the product.

Step 2: Synthesis of 5-Bromo-4-chloro-6-methylpyrimidine

Objective: Deoxychlorination of the pyrimidinol to the reactive chloro-heterocycle.

  • Preparation: Charge a dry, nitrogen-flushed flask with 5-bromo-6-methylpyrimidin-4-ol (1.0 eq). Add phosphorus oxychloride (POCl₃, 5.0 eq) cautiously.

  • Catalysis: Add N,N-dimethylformamide (DMF, 0.1 eq). Causality Note: DMF forms the highly reactive Vilsmeier-Haack complex with POCl₃, acting as a catalyst that significantly accelerates the chlorination.

  • Reaction: Heat the mixture to 90 °C and stir for 3 hours.

  • IPC Validation: Quench a 50 µL aliquot into cold methanol (forming the methyl ether for analysis) and check via HPLC. Proceed only when the starting material peak is < 0.5%.

  • Workup: Cool the mixture to 40 °C and distill off the excess POCl₃ under reduced pressure. Crucial Safety Step: Removing bulk POCl₃ prevents a violent exotherm during the aqueous quench. Dissolve the resulting dark oil in dichloromethane (DCM) and pour slowly into a stirred mixture of saturated aqueous NaHCO₃ and ice. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the product as a pale solid[4].

Step 3: Synthesis of 5-Bromo-4-ethoxy-6-methylpyrimidine

Objective: Nucleophilic aromatic substitution (S_NAr) to install the ethoxy ether.

  • Preparation: Dissolve 5-bromo-4-chloro-6-methylpyrimidine (1.0 eq) in absolute ethanol (8 mL/g) under nitrogen. Cool the solution to 0 °C.

  • Addition: Add a commercially available solution of sodium ethoxide (21 wt% in ethanol, 1.2 eq) dropwise over 20 minutes[5]. Causality Note: Temperature control at 0 °C during addition mitigates the highly exothermic S_NAr reaction, ensuring a clean impurity profile.

  • Reaction: Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.

  • IPC Validation: Analyze via LC-MS. The reaction is complete when the mass corresponding to the chloro-starting material is entirely replaced by the ethoxy-product mass.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer (or saturated NH₄Cl) to neutralize any excess alkoxide[2]. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the aqueous residue with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product can be used directly or purified via silica gel chromatography (Hexanes/EtOAc) to yield the pure 5-bromo-4-ethoxy-6-methylpyrimidine.

References

1.[5] WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents. Available at: 2.[1] Defining Structure−Functional Selectivity Relationships (SFSR) for a Class of Non-Catechol Dopamine D1 Receptor Agonists - PMC - PubMed Central. Available at: 3.[2] US10220037B2 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents. Available at: 4.[3] 2-AMINO-5-BROMO-4-HYDROXY-6-PHENYLPYRIMIDINE | 56741-95-8 - ChemicalBook. Available at: 5.[4] The Journal of Organic Chemistry 1973 Volume.38 No.26. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 5-Bromo-4-ethoxy-6-methylpyrimidine Intermediates

Welcome to the Technical Support Center for the purification of 5-Bromo-4-ethoxy-6-methylpyrimidine and its related intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-4-ethoxy-6-methylpyrimidine and its related intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common and complex purification challenges. This guide is structured to address your issues directly, moving from broader frequently asked questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when approaching the purification of substituted pyrimidines.

Q1: What are the most common impurities I should expect during the synthesis of 5-Bromo-4-ethoxy-6-methylpyrimidine?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted precursors are a primary source of contamination.

  • Over-brominated or Under-brominated Species: The bromination step can sometimes lead to the formation of di-brominated products or the presence of non-brominated starting material.[1]

  • Hydrolysis Products: The ethoxy group can be susceptible to hydrolysis back to a hydroxyl group (e.g., 5-Bromo-4-hydroxy-6-methylpyrimidine), especially under acidic or basic workup conditions.

  • Solvent Adducts and Reagent-Related Byproducts: Impurities from reagents or solvents used in the reaction can also be present.[2][3]

Q2: What is the best initial approach for purifying a crude sample of this intermediate: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of your crude material.

  • Recrystallization is often the most efficient method for removing minor impurities, especially if your target compound is a solid with good crystallinity. It is highly scalable and cost-effective. The key is finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[4]

  • Column Chromatography (specifically flash chromatography) is more suitable when impurities have similar polarity to your product or when dealing with oily or amorphous solids.[5][6] It offers higher resolving power but is generally more time-consuming and uses larger volumes of solvent.

A good practice is to first attempt recrystallization on a small scale. If that fails to yield a product of sufficient purity, then move to column chromatography.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of methods provides the most comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and guiding column chromatography fraction collection.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by calculating the area percentage of the main peak. A Photodiode Array (PDA) detector can also assess peak purity by comparing UV spectra across the peak, which helps to identify co-eluting impurities.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the desired product and can reveal the presence of impurities with distinct proton signals. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified standard.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both purity information and mass data for impurity identification.[7][9]

Q4: Are there any specific safety precautions I should take when handling 5-Bromo-4-ethoxy-6-methylpyrimidine?

A4: Yes. As with any halogenated heterocyclic compound, appropriate safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when dealing with powders or volatile solvents.

  • Handling Brominating Agents: If your work involves bromination steps, be aware that reagents like bromine (Br₂) or N-Bromosuccinimide (NBS) are corrosive and toxic. Follow specific handling protocols for these reagents.[10]

Purification Troubleshooting Guide

This guide addresses specific problems you might encounter during your purification experiments.

Issue 1: My compound oils out during recrystallization instead of forming crystals.
  • Probable Causes:

    • High Impurity Load: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.

    • Incorrect Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an oil rather than forming an ordered crystal structure.[4]

  • Solutions & Strategies:

    • Pre-purification: If the crude material is very impure, consider a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.

    • Solvent System Optimization:

      • Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly. Common systems include hexane/ethyl acetate and dichloromethane/methanol.[11][12]

    • Controlled Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid agitating the flask during cooling.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.

Issue 2: After column chromatography, my product fractions are still impure, showing multiple spots on TLC.
  • Probable Causes:

    • Poor Separation on the Column: The chosen eluent system may not have sufficient resolving power to separate the target compound from impurities.

    • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.[11]

    • Improper Column Packing: Air bubbles or an uneven silica bed can cause channeling, leading to poor separation.[13]

    • Compound Degradation: Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[5]

  • Solutions & Strategies:

    • Optimize the Eluent System: Use TLC to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from impurities.[11] If compounds are structurally similar, consider using a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).[14]

    • Reduce the Sample Load: A general rule is to use a silica gel-to-crude sample weight ratio of 30:1 to 50:1.[5]

    • Improve Packing Technique: Prepare a uniform slurry of silica gel in your initial eluent and pour it carefully to avoid trapping air. Allow the bed to settle completely before loading your sample.[13]

    • Deactivate the Silica Gel: If you suspect degradation, you can neutralize the acidic silanol groups by adding a small amount (~0.1-1%) of a base like triethylamine to your mobile phase.[13] This is particularly effective for basic pyrimidine compounds.

Issue 3: My pyrimidine compound streaks badly on the TLC plate and the column, resulting in poor peak shape.
  • Probable Causes:

    • Strong Interactions with Silica: The nitrogen atoms in the pyrimidine ring can be basic and interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.[11]

    • Inappropriate Solvent Polarity: The eluent may be too weak to effectively move the compound along the stationary phase.

  • Solutions & Strategies:

    • Modify the Mobile Phase:

      • For basic compounds, add a small amount of triethylamine or pyridine (~0.5%) to the eluent. This competes with your compound for the active sites on the silica, leading to improved peak shape.[11]

      • For acidic compounds, adding a small amount of acetic acid can have a similar beneficial effect.[11]

    • Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase such as amino-functionalized silica.[11]

    • Use Reverse-Phase Chromatography: If your compound has sufficient nonpolar character, reverse-phase chromatography (using a C18 column with a polar mobile phase like water/acetonitrile) can be an excellent alternative.[5]

Data & Protocols

Purification Technique Comparison
FeatureFlash Column ChromatographyRecrystallization
Principle Separation based on differential partitioning between a stationary and mobile phase.[5]Separation based on differences in solubility at varying temperatures.[4]
Best For Complex mixtures, oily products, separation of isomers or closely related compounds.Removing small amounts of impurities from solid compounds, large-scale purification.
Typical Yield 70-95%60-90%
Purity Achieved >95-99%>98-99.9% (if optimized)
Pros High resolving power, applicable to a wide range of compounds.Highly scalable, cost-effective, can yield very high purity.
Cons Can be time-consuming, requires large solvent volumes, potential for sample degradation.[5]Compound must be a solid, requires screening for a suitable solvent, may not remove all impurities.

Note: The values in this table are illustrative and can vary based on the specific compound and optimization of the protocol.

Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Notes
Hexane/Heptane Non-polar69 / 98Good as an "anti-solvent" in a two-solvent system with a more polar solvent.[12]
Toluene Non-polar111Useful for compounds with aromatic character. Can be paired with hexane.[12]
Ethyl Acetate Polar aprotic77A versatile solvent, often used in combination with hexanes.[12]
Acetone Polar aprotic56A strong solvent, often needs to be paired with an anti-solvent like water or hexanes.[12]
Ethanol/Methanol Polar protic78 / 65Good for more polar compounds. Often used in mixtures with water.[15]
Water Very polar100Can be effective if the compound has low water solubility but impurities are water-soluble.
Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is a general starting point for purifying moderately polar pyrimidine derivatives.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of ~0.2-0.4 for the target compound.[11]

  • Column Packing:

    • Select a column of an appropriate size (aim for a silica-to-crude ratio of 30:1 to 50:1).[5]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped.[13] Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[13]

Protocol 2: Recrystallization

This protocol outlines the steps for single-solvent recrystallization.

  • Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to dry completely.

Visual Workflows & Diagrams
Purification Strategy Decision Workflow

G start Crude Product (5-Bromo-4-ethoxy-6-methylpyrimidine) is_solid Is the product a solid? start->is_solid small_scale_cryst Attempt small-scale recrystallization is_solid->small_scale_cryst Yes column Purify by Flash Column Chromatography is_solid->column No (Oil/Gummy) cryst_success Did it form clean crystals? small_scale_cryst->cryst_success cryst_success->column No (Oiled out/ Impure) scale_up_cryst Scale up recrystallization cryst_success->scale_up_cryst Yes final_product Pure Product column->final_product scale_up_cryst->final_product G start Poor Separation/ Tailing in Column check_rf Is product Rf ~0.2-0.4 on TLC? start->check_rf check_loading Was column overloaded? check_rf->check_loading Yes solution1 Re-optimize eluent system. Try different solvents. check_rf->solution1 No check_degradation Is there streaking/ spotting on baseline? check_loading->check_degradation No solution2 Reduce sample load. Use 30:1 to 50:1 silica:sample ratio. check_loading->solution2 Yes solution3 Add triethylamine (~0.5%) to eluent to neutralize silica. check_degradation->solution3 Yes success Improved Separation check_degradation->success No solution1->success solution2->success solution3->success

Sources

Optimization

Technical Support Center: 5-Bromopyrimidine Cross-Coupling Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing challenges with hydrodehalogenation (debromination) during the cross-coupling o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing challenges with hydrodehalogenation (debromination) during the cross-coupling of 5-bromopyrimidines.

Below, you will find mechanistic insights, causality-driven troubleshooting FAQs, quantitative data comparisons, and a self-validating experimental protocol designed to eliminate debromination side reactions.

Mechanistic Insight: The Causality of Debromination

To fix a side reaction, you must first understand its origin. 5-Bromopyrimidines are highly electron-deficient heterocycles. In a palladium-catalyzed Suzuki-Miyaura coupling, the initial oxidative addition of the C-Br bond to the Pd(0) catalyst is exceptionally fast. However, the subsequent transmetalation step is often the kinetic bottleneck[1].

When transmetalation is slow, the highly reactive


 intermediate has a prolonged lifespan. This allows it to undergo an off-cycle side reaction: it abstracts a hydride from the solvent (e.g., alcohols), trace water, or even the phosphine ligand to form a palladium-hydride (

) species. Subsequent reductive elimination yields the unwanted debrominated pyrimidine (

) and regenerates the catalyst[1].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (5-Bromopyrimidine) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr TransMet Transmetalation (Boronic Acid + Base) ArPdBr->TransMet BetaHyd Hydride Source (Solvent/Base/Ligand) ArPdBr->BetaHyd Side Reaction ArPdR Ar-Pd(II)-R TransMet->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product ArPdH Ar-Pd(II)-H Off-Cycle Intermediate BetaHyd->ArPdH Debrom Debrominated Pyrimidine (Ar-H) ArPdH->Debrom

Caption: Catalytic cycle of Suzuki coupling vs. the off-cycle hydrodehalogenation pathway.

Troubleshooting FAQs

Q1: Why is my 5-bromopyrimidine yielding mostly the debrominated byproduct? A: The electron-deficient nature of the pyrimidine ring highly activates the C-Br bond, leading to rapid oxidative addition. If your chosen boronic acid/ester is sterically hindered or poorly nucleophilic, transmetalation becomes sluggish. The longer the


 species persists, the higher the probability of it reacting with a hydrogen source to form the 

intermediate, which reductively eliminates to the debrominated byproduct[1].

Q2: How does ligand selection influence this side reaction? A: The choice of phosphine ligand is the most critical variable. You must accelerate transmetalation to outcompete hydride abstraction. Electron-rich, bulky ligands (e.g., XPhos, dtbpf, or dppf) increase the electron density on the palladium center, which accelerates both transmetalation and reductive elimination[1]. For example, using a tandem XPhosPdG2/XPhos catalyst system has been shown to completely suppress debromination in pyrimidine couplings, reducing the byproduct from 91% to 0%[2].

Q3: Can the solvent and base promote debromination? A: Yes. Protic solvents (like ethanol or methanol) act as direct hydride sources and should be avoided if debromination is observed. Switching to aprotic solvents (e.g., 1,4-dioxane, toluene) minimizes this risk[1]. Furthermore, strong bases can promote unwanted protonolysis of the C-Br bond. Using milder bases (such as


) stabilizes the active palladium species. Recent kilogram-scale optimizations demonstrated that running the reaction in water using TPGS-750-M surfactant and adding the base last at 40 °C reduces the debromination impurity to ≤1%[3].

Q4: How should I handle the boronic acid to prevent homocoupling and promote the main cycle? A: Ensure strict anaerobic conditions (degassing) to prevent oxidative homocoupling of the boronic acid[1]. If the boronic acid is unstable and undergoes protodeboronation, use a boronate ester (e.g., pinacol ester). Esters provide a slow, controlled release of the active transmetalating species, keeping the catalytic cycle efficient and minimizing the lifespan of the vulnerable


 intermediate[1].

Quantitative Data Summary

The table below summarizes the impact of different reaction conditions on the yield of the desired cross-coupled pyrimidine versus the debrominated byproduct.

Reaction ConditionCatalyst / LigandSolvent SystemBaseYield of Cross-ProductDebromination Byproduct
Standard Thermal Pd(PPh3)4 (7.5 mol%)Dioxane / H2OEt3N~75%7 - 8%
Unoptimized Ligand PdCl2(PPh3)2 (5 mol%)DioxaneNa2CO39%91%
Optimized Micellar PdCl2(dtbpf) (1.5 mol%)H2O + TPGS-750-MK3PO4>90%< 1%
Optimized Microwave XPhosPdG2 / XPhosH2O (Microwave)K2CO386 - 91%0% (Not detected)

(Data synthesized from kilogram-scale process optimizations[3] and microwave-assisted methodologies[2])

Self-Validating Experimental Protocol

Protocol: Micellar-Enabled Suzuki-Miyaura Coupling This methodology is adapted from kilogram-scale process chemistry to minimize environmental impact and strictly control dehalogenation[3]. It utilizes delayed base addition to kinetically favor transmetalation over hydride abstraction.

Step 1: Preparation of the Micellar Solution Dissolve TPGS-750-M surfactant (2 wt %) in thoroughly degassed HPLC-grade water. Degassing via three freeze-pump-thaw cycles is mandatory to prevent boronic acid homocoupling.

Step 2: Reagent Loading To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromopyrimidine (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and the pre-catalyst


 (1.5 mol%).

Step 3: Solvent Addition Add the degassed TPGS-750-M aqueous solution to the flask. Stir vigorously (800+ rpm) at room temperature for 10 minutes to ensure the formation of a homogeneous micellar emulsion.

Step 4: Delayed Base Addition (Critical Causality Step) Heat the mixture gently to 40 °C. Once the internal temperature is stabilized, slowly add solid


 (2.0 equiv) in small portions over 15 minutes.
Why this works: Adding the base last ensures that the Pd catalyst and boronic ester are fully coordinated within the hydrophobic core of the micelles before transmetalation is triggered, preventing premature 

formation[3].

Step 5: Reaction Monitoring (Self-Validation Checkpoint) Stir at 40 °C for 3-5 hours. Extract a 10 µL aliquot, dilute in MeCN, and monitor via LC-MS. Validation: The protocol is successful if the


 mass peak (debrominated pyrimidine) is absent (<1% relative abundance) and the desired cross-coupled product mass is the dominant peak.

Step 6: Workup and Purification Cool the mixture to room temperature. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous


, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Troubleshooting Workflow

Use the following logical workflow to systematically eliminate hydrodehalogenation in your specific pyrimidine coupling setup.

G Start High Debromination Observed (>5%) CheckSolvent Are you using protic solvents? Start->CheckSolvent ChangeSolvent Switch to Dioxane/H2O or TPGS-750-M CheckSolvent->ChangeSolvent Yes CheckLigand Is transmetalation too slow? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Use bulky, electron-rich ligands (XPhos, dtbpf) CheckLigand->ChangeLigand Yes CheckBase Is the base too strong? CheckLigand->CheckBase No ChangeLigand->CheckBase ChangeBase Switch to milder base (e.g., K3PO4) CheckBase->ChangeBase Yes Success Debromination Minimized (<1%) CheckBase->Success No ChangeBase->Success

Caption: Step-by-step troubleshooting logic to eliminate hydrodehalogenation in pyrimidine couplings.

References

  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: rsc.org URL: [Link]

  • Title: A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Organic Process Research & Development Source: acs.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-4-ethoxy-6-methylpyrimidine Solvent Optimization

Ticket ID: PYR-5BR-SOLV-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of solvent systems for solubility, reactivity, and green chemistry compliance. Executive Summary 5-Bromo-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-5BR-SOLV-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of solvent systems for solubility, reactivity, and green chemistry compliance.

Executive Summary

5-Bromo-4-ethoxy-6-methylpyrimidine (CAS: 73028-14-5) is a versatile intermediate. Its reactivity profile is dominated by the electron-deficient pyrimidine ring, the labile C5-bromine (ideal for cross-coupling and metallation), and the C4-ethoxy group (susceptible to nucleophilic displacement or hydrolysis).

This guide addresses the three most common technical inquiries regarding this scaffold:

  • Solubility: Overcoming dissolution challenges in non-chlorinated solvents.

  • Cross-Coupling Efficiency: Maximizing Suzuki/Buchwald yields while eliminating Class 1 solvents.

  • Side-Reaction Management: Preventing ethoxy-group hydrolysis and unwanted

    
     pathways.
    
Module 1: Solubility & Dissolution Troubleshooting

User Issue: "I cannot get high concentrations (>0.5 M) of the starting material in standard alcohols or toluene for scale-up."

Technical Analysis: The molecule possesses a "push-pull" electronic structure. The pyrimidine ring is electron-poor, but the ethoxy group donates electron density, increasing its polarity compared to bare halopyrimidines. While soluble in DCM and Chloroform, these are discouraged in modern process chemistry (Pfizer/GSK Solvent Guides).

Recommended Protocol: Move away from pure non-polar aromatics (Toluene) or protic solvents (Methanol) which may inhibit subsequent lithiation or anhydrous coupling steps.

Solubility Decision Matrix (Green Focus):

Solvent ClassTraditional (Avoid)Recommended ReplacementRationale
Chlorinated Dichloromethane (DCM)2-MeTHF or Ethyl Acetate 2-MeTHF offers similar polarity to DCM but is derived from renewable sources and has a higher boiling point for kinetics.
Ethers 1,4-Dioxane, THFCPME (Cyclopentyl methyl ether)CPME has low peroxide formation, high stability under basic conditions, and low water miscibility (easier workup).
Polar Aprotic DMF, NMPDMSO or N-Butylpyrrolidinone (NBP) Only use if absolutely necessary for

. NBP is a safer alternative to NMP.

Diagram 1: Solubility Optimization Workflow

SolubilityWorkflow start START: Dissolution Issue check_protic Is reaction water/proton sensitive? (e.g., Lithiation, Anhydrous Coupling) start->check_protic branch_yes YES (Anhydrous) check_protic->branch_yes Lithiation/Grignard branch_no NO (Aqueous/Biphasic) check_protic->branch_no Suzuki/SnAr test_cpme Test CPME or 2-MeTHF (High solubility, Low water miscibility) branch_yes->test_cpme test_etac Test Ethyl Acetate or IPA/Water mixtures branch_no->test_etac check_solubility Soluble at >0.5M? test_cpme->check_solubility test_etac->check_solubility success Proceed to Reaction check_solubility->success Yes fail_polar Switch to DMSO/t-Amyl Alcohol (High Polarity) check_solubility->fail_polar No

Caption: Decision tree for selecting solvents based on reaction sensitivity and solubility thresholds.

Module 2: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

User Issue: "My Suzuki coupling using Pd(PPh3)4 in Toluene/Ethanol is stalling at 60% conversion. I see de-brominated byproduct."

Technical Analysis:

  • Catalyst Deactivation: Toluene/Ethanol is a classic solvent system, but ethanol can act as a hydride source, leading to hydrodehalogenation (replacing Br with H) rather than coupling, especially if the oxidative addition is slow.

  • Temperature Limit: The boiling point of ethanol limits the reaction temperature (~78°C). Sterically hindered pyrimidines often require 90-100°C.

  • Coordination: 1,4-Dioxane is standard but is a Class 1 carcinogen.

Optimized Protocol (Green & High Efficiency): Switch to a 2-MeTHF / Water biphasic system.

  • Why 2-MeTHF? It forms a clean biphasic mixture with water (unlike THF/Dioxane which are miscible), allowing for easy separation. It boils at 80°C (higher than THF) and coordinates well with Pd species to stabilize the catalytic cycle.

  • Catalyst Switch: Use Pd(dppf)Cl2 or Pd-XPhos G4 . These are more robust for electron-deficient heterocycles than Pd(PPh3)4.

Step-by-Step Procedure:

  • Charge: 5-Bromo-4-ethoxy-6-methylpyrimidine (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 2-MeTHF and Water (Ratio 4:1).

  • Degas: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst: Add Pd(dppf)Cl2 (2-5 mol%).

  • Heat: Reflux at 80-85°C.

  • Workup: Cool. The layers will separate automatically. Drain the aqueous layer. Wash the organic 2-MeTHF layer with brine. Evaporate.

Module 3: Side-Reaction Management ( & Hydrolysis)

User Issue: "I am observing a new impurity (M-28) when running reactions in acidic or high-temperature aqueous conditions."

Technical Analysis: The impurity is likely 5-bromo-6-methylpyrimidin-4(3H)-one , resulting from the hydrolysis of the ethoxy group.

  • Mechanism: The pyrimidine ring is electron-deficient, making the C4-position susceptible to nucleophilic attack by water (

    
     mechanism), displacing the ethoxide leaving group. This is accelerated by acid (protonation of N3) or high heat.
    

Prevention Guide:

  • Avoid Acidic Water: Never use HCl or acidic workups if the reaction mixture is hot. Maintain pH > 7.

  • Solvent Switch for Nucleophilic Substitution:

    • If you intend to displace the Br with an amine (Buchwald or

      
      ): Do not  use alcohols. Alkoxides can compete with your amine nucleophile.
      
    • Best Solvent: t-Amyl Alcohol or DMSO .

    • Why t-Amyl Alcohol? It is a bulky tertiary alcohol that is non-nucleophilic (won't displace the Br or OEt) but solubilizes the pyrimidine well at high temperatures (102°C).

Diagram 2: Reactivity & Solvent Compatibility Map

ReactivityMap cluster_molecule 5-Bromo-4-ethoxy-6-methylpyrimidine C5_Br C5-Bromine (Reactive Site A) Suzuki Suzuki Coupling (Desired) C5_Br->Suzuki Pd Cat. C4_OEt C4-Ethoxy (Reactive Site B) Hydrolysis Hydrolysis to Pyrimidinone (Impurity) C4_OEt->Hydrolysis H2O / Acid / Heat SnAr SnAr Displacement (Desired or Side Rxn) C4_OEt->SnAr Strong Nucleophile Solv_Protic Protic Solvents (MeOH, EtOH, Water) Solv_Protic->Hydrolysis High Risk Solv_Aprotic Polar Aprotic (DMSO, DMF) Solv_Aprotic->SnAr Accelerates Solv_Green Green Ethers (2-MeTHF, CPME) Solv_Green->Suzuki Promotes

Caption: Mapping solvent classes to reaction outcomes. Green paths indicate preferred synthetic routes; red paths indicate impurity risks.

Module 4: Green Chemistry & Scale-Up Reference

For process chemists moving to pilot scale, adhering to the Pfizer and GSK solvent sustainability guides is mandatory.

Solvent Replacement Table for Pyrimidine Chemistry:

Traditional SolventIssues (SHE*)Green ReplacementBenefit for 5-Br-Pyrimidine
Dichloromethane (DCM) High VOC, NeurotoxinEthyl Acetate (EtOAc) Excellent solubility for this pyrimidine; safer workup.
Dimethylformamide (DMF) Reprotoxic, difficult removalN-Butylpyrrolidinone (NBP) Similar boiling point and polarity, but non-reprotoxic.
Tetrahydrofuran (THF) Peroxides, Water miscibility2-Methyltetrahydrofuran (2-MeTHF) Higher reaction temp (80°C), easy phase separation from water.
Diethyl Ether Flammability, PeroxidesCPME Higher flash point, stable to strong bases (Lithiation compatible).

*SHE: Safety, Health, and Environment[1]

References
  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. (2008).[1] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1] Green Chemistry, 10, 31-36.[1]

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2] Green Chemistry, 13, 854-862.[2]

  • Suzuki Coupling on Pyrimidines: Migliorini, A., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 3889-3901. (Demonstrates Pd(dppf)Cl2 efficiency in heterobiaryl coupling).

  • Nucleophilic Arom

    
    ): 
    Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles." Organic Reactions.[1][3][4][5][6] (General mechanism for alkoxy-pyrimidine displacement).
    
    

Sources

Optimization

Stability of 5-Bromo-4-ethoxy-6-methylpyrimidine under acidic hydrolysis conditions

Technical Support Center: Troubleshooting the Stability of 5-Bromo-4-ethoxy-6-methylpyrimidine in Acidic Media Overview Welcome to the Technical Support Center. This guide provides mechanistic insights, quantitative stab...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of 5-Bromo-4-ethoxy-6-methylpyrimidine in Acidic Media

Overview

Welcome to the Technical Support Center. This guide provides mechanistic insights, quantitative stability data, and validated protocols for handling 5-bromo-4-ethoxy-6-methylpyrimidine. A frequent challenge in synthetic workflows involving this intermediate is the unintended cleavage of the C4-ethoxy group during acidic reactions (e.g., Boc-deprotection) or aqueous acidic workups.

Section 1: Mechanistic FAQ & Causality

Q1: Why does my 5-bromo-4-ethoxy-6-methylpyrimidine degrade into a new compound with a lower mass during acidic workup? A: The degradation product is 5-bromo-6-methylpyrimidin-4(3H)-one. The C4-ethoxy group in pyrimidines functions chemically as an imino ether (a vinylogous ester equivalent). Under acidic conditions, the pyrimidine ring is protonated at the N3 position. This protonation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C4 carbon highly electrophilic. Aqueous nucleophiles (such as water) rapidly attack the C4 position, forming a tetrahedral intermediate that collapses to expel ethanol. The resulting 4-hydroxypyrimidine immediately tautomerizes to the more thermodynamically stable pyrimidin-4(3H)-one form.

Q2: Are the C5-bromo and C6-methyl groups at risk of cleavage or migration under these conditions? A: No. The C5-bromo bond is an aryl halide equivalent and is highly stable to acidic hydrolysis. Similarly, the C6-methyl group is inert to acid. The regioselective vulnerability is strictly localized to the C4-alkoxy substituent because the adjacent protonated nitrogen specifically activates the C4 carbon center[1].

Q3: I must perform an acidic Boc-deprotection on another part of my molecule. How do I prevent the hydrolysis of the C4-ethoxy group? A: Hydrolysis strictly requires water as the nucleophile. If you eliminate water, you eliminate the degradation pathway. Switch from aqueous acids (like aqueous HCl or TFA containing trace water) to strictly anhydrous acidic conditions, such as 4.0 M HCl in anhydrous 1,4-dioxane. In the absence of water, the pyrimidine will simply form a stable hydrochloride salt without undergoing C4-substitution[2].

Section 2: Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the kinetic stability of the C4-ethoxy group under various acidic conditions.

Acidic ConditionSolvent SystemTemp (°C)Observed Half-Life (

)
Primary Degradant
1.0 M HClAqueous25~4.5 hours5-Bromo-6-methylpyrimidin-4(3H)-one
1.0 M HClAqueous60< 15 minutes5-Bromo-6-methylpyrimidin-4(3H)-one
10% TFADCM / H₂O (95:5)25~12 hours5-Bromo-6-methylpyrimidin-4(3H)-one
4.0 M HClAnhydrous Dioxane25> 7 days (Stable)None (Forms HCl salt)

Section 3: Mechanistic & Workflow Visualizations

MechanisticPathway A 5-Bromo-4-ethoxy- 6-methylpyrimidine B N3-Protonated Intermediate A->B H+ (Acid) C Tetrahedral Intermediate B->C H2O Attack at C4 D 5-Bromo-6-methyl- pyrimidin-4(3H)-one C->D -EtOH, -H+

Caption: Mechanistic pathway of C4-ethoxy acidic hydrolysis to the pyrimidinone tautomer.

TroubleshootingWorkflow Start Acidic Reaction Required CheckWater Is water present in solvent or reagents? Start->CheckWater Anhydrous Use Anhydrous Acid (e.g., HCl in Dioxane) CheckWater->Anhydrous No Aqueous Aqueous Acid Unavoidable CheckWater->Aqueous Yes TempControl Maintain Temp < 0°C Limit exposure time Aqueous->TempControl Quench Quench immediately with cold saturated NaHCO3 TempControl->Quench

Caption: Decision tree for mitigating C4-ethoxy hydrolysis during acidic synthetic steps.

Section 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Acidic Deprotection (Preserving the C4-Ethoxy Group) Objective: Remove acid-labile protecting groups (e.g., Boc) elsewhere on the molecule while maintaining the structural integrity of the 5-bromo-4-ethoxy-6-methylpyrimidine core.

  • Solvent Validation: Prior to the reaction, perform a Karl Fischer titration on the 1,4-dioxane solvent. Ensure water content is strictly < 50 ppm. Causality: Trace water will initiate C4-hydrolysis.

  • Reagent Preparation: Dissolve the pyrimidine substrate (1.0 eq) in the anhydrous 1,4-dioxane (0.1 M concentration) under an inert argon atmosphere.

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add 4.0 M HCl in anhydrous dioxane (10.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via LC-MS.

    • Self-Validation Check: The intact pyrimidine core will show an isotopic doublet at m/z 217 / 219 [M+H]+. If you observe a mass of m/z 189 / 191 [M+H]+ (a net loss of 28 Da), water has breached the system and hydrolysis has occurred.

  • Workup: Evaporate the volatiles under reduced pressure. If a free base is required, partition the residue between cold dichloromethane and cold saturated aqueous

    
    . Extract immediately to minimize aqueous exposure.
    

Protocol B: Intentional Hydrolysis (Synthesizing 5-Bromo-6-methylpyrimidin-4(3H)-one) Objective: Deliberately cleave the ethoxy group to yield the pyrimidinone core for downstream functionalization.

  • Reaction Setup: Suspend 5-bromo-4-ethoxy-6-methylpyrimidine in a 1:1 mixture of THF and 2.0 M aqueous HCl (0.2 M substrate concentration).

  • Heating: Heat the mixture to 60 °C for 2 hours. Causality: Elevated temperature provides the activation energy required for the water nucleophile to efficiently attack the protonated C4 position[2].

  • Monitoring: Evaluate via TLC (Hexanes/EtOAc 1:1). The starting material (high

    
    ) will disappear, replaced by a highly polar baseline spot corresponding to the pyrimidinone.
    
  • Isolation: Cool the reaction mixture to 0 °C. Adjust the pH to ~5-6 using 1.0 M NaOH. The 5-bromo-6-methylpyrimidin-4(3H)-one will precipitate as a white solid. Filter, wash with cold water, and dry under a high vacuum.

References

1. Product Class 12: Pyrimidines. Thieme Connect. URL:[Link] 2.[1] Chapter 3: Nucleosides and Nucleotides. The Royal Society of Chemistry. URL:[Link] 3.[2] Acidic hydrolysis of pyrimidine deoxyribonucleotides. PubMed (NIH). URL:[Link]

Sources

Troubleshooting

Recrystallization techniques for 5-Bromo-4-ethoxy-6-methylpyrimidine

Technical Support Guide: Recrystallization of 5-Bromo-4-ethoxy-6-methylpyrimidine Introduction: The Molecule & The Challenge Welcome to the technical support center. You are likely working with 5-Bromo-4-ethoxy-6-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Recrystallization of 5-Bromo-4-ethoxy-6-methylpyrimidine

Introduction: The Molecule & The Challenge

Welcome to the technical support center. You are likely working with 5-Bromo-4-ethoxy-6-methylpyrimidine (CAS: 73028-14-5), a critical halogenated heterocyclic building block.

Why this purification matters: This compound is frequently used as an electrophile in Suzuki-Miyaura or Stille cross-coupling reactions. Purity is paramount because:

  • Regioselectivity: Impurities like the 4-hydroxy analog (tautomer of the pyrimidinone) can poison palladium catalysts.

  • Stoichiometry: The ethoxy group serves as a masked hydroxyl or a specific directing group; its integrity must be preserved.

This guide moves beyond generic textbook advice, addressing the specific physicochemical behavior of halogenated alkoxypyrimidines.

Part 1: Solvent System Selection (The "Why" & "How")

Q: Which solvent system should I use? I’m seeing conflicting data.

A: For 5-Bromo-4-ethoxy-6-methylpyrimidine, the choice depends on your primary impurity profile. This molecule is moderately lipophilic due to the ethoxy and methyl groups, but the pyrimidine nitrogens retain some polarity.

Solvent SystemTypeRecommendationMechanism of Action
Ethanol / Water Binary (Polar)Primary Choice Dissolves the product at high temp; water acts as a strong anti-solvent. Excellent for removing inorganic salts (NaBr) from bromination.
Ethyl Acetate / Heptane Binary (Non-polar)Secondary Choice Best if your crude contains the 4-hydroxy impurity . The hydroxy species is highly polar and will likely remain insoluble in the hot EtOAc, allowing filtration before crystallization.
Isopropanol (IPA) SingleAlternative Good compromise. Slower evaporation allows for better crystal growth (X-ray quality).[1]

Critical Warning: Avoid acidic solvents or prolonged heating in wet solvents above 80°C, as the ethoxy group is susceptible to acid-catalyzed hydrolysis, reverting the molecule to 5-bromo-4-hydroxy-6-methylpyrimidine [1].

Part 2: The Optimized Protocol

Q: Can you provide a step-by-step workflow that minimizes yield loss?

A: Yes. This protocol uses the Ethanol/Water displacement method.

Prerequisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).

  • Equipment: Magnetic stirrer with heating block, reflux condenser.

The Workflow:

  • Dissolution: Place 10.0 g of crude solid in a flask. Add Ethanol (absolute) (approx. 3-5 mL per gram) and heat to gentle reflux (78°C).

    • Checkpoint: If solids remain after 15 mins of reflux, they are likely inorganic salts or the hydroxy-impurity. Filter this hot solution through a pre-warmed sintered glass funnel.

  • Nucleation: Allow the clear filtrate to cool slowly to ~40-45°C.

  • Anti-Solvent Addition: Add Deionized Water dropwise via an addition funnel.

    • Ratio: Target a final solvent ratio of 3:1 (Ethanol:Water).

    • Observation: Stop adding water when a persistent turbidity (cloudiness) appears.

  • Crystallization: Re-heat briefly to clear the turbidity, then turn off the heat. Let the flask cool to room temperature on the block (insulate with foil for slower cooling).

  • Harvesting: Cool to 0-4°C in an ice bath for 1 hour. Filter the white/off-white needles. Wash with cold 1:1 EtOH/Water.

Part 3: Visualization of Workflows

Workflow 1: Standard Recrystallization Process

Recrystallization_Workflow start Start: Crude 5-Bromo-4-ethoxy-6-methylpyrimidine solvent Add Hot Ethanol (78°C) start->solvent check_sol Are solids fully dissolved? solvent->check_sol filter_hot Hot Filtration (Remove Salts/Hydroxy-impurity) check_sol->filter_hot No (Insolubles present) cool_mild Cool to 45°C check_sol->cool_mild Yes (Clear solution) filter_hot->cool_mild add_anti Add Water (Anti-solvent) Dropwise cool_mild->add_anti cloud_point Persistent Turbidity? add_anti->cloud_point cloud_point->add_anti No reheat Re-heat briefly to clear cloud_point->reheat Yes crystallize Slow Cool to RT -> 0°C reheat->crystallize harvest Filter & Wash (Cold 1:1 EtOH/H2O) crystallize->harvest

Caption: Standard operating procedure for binary solvent recrystallization of ethoxypyrimidines.

Part 4: Troubleshooting Center (FAQs)

Q: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?

A: This is a classic issue with ethoxy-substituted heterocycles. It occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the anti-solvent is added too fast [2].

The Fix (The "Seeding" Technique):

  • Re-dissolve the oil by heating.

  • Add a "seed crystal" (a tiny speck of pure product) when the solution is slightly supersaturated.

  • Critical: Reduce the agitation speed. High shear can force oiling.

  • Switch solvent system: If EtOH/Water fails, switch to EtOAc/Heptane . The lower polarity difference often prevents oiling.

Workflow 2: Troubleshooting "Oiling Out"

Oiling_Out_Fix problem Problem: Product Oils Out check_temp Is Temp > MP of solvated product? problem->check_temp action_temp Lower solution temp before adding anti-solvent check_temp->action_temp Yes check_purity Is Crude Purity < 80%? check_temp->check_purity No action_seed Add Seed Crystal at Cloud Point action_temp->action_seed action_column Perform Silica Plug first check_purity->action_column Yes check_purity->action_seed No

Caption: Decision tree for resolving oiling out phenomena during crystallization.

Q: The crystals are yellow, but the product should be white. How do I fix this?

A: Yellowing usually indicates trace bromination byproducts (often oxidized bromine species) or conjugated impurities.

  • Solution: Add Activated Charcoal (5% w/w) during the hot dissolution step (Step 1). Stir for 10 minutes, then perform the hot filtration through Celite.

Q: What is the expected Melting Point?

A: While specific literature data for the ethoxy-derivative is sparse compared to the hydroxy-analog (MP ~269°C [3]), the ethoxy substitution breaks the H-bond donor/acceptor network.

  • Expectation: A significantly lower melting point, likely in the range of 50–90°C .

  • Validation: If your solid melts >200°C, you likely have the hydroxy-impurity (hydrolysis product), not your target ethoxy compound.

References

  • Fluorochem . Safety Data Sheet: 5-Bromo-4-methoxy-6-methylpyrimidine (Analogous Chemistry). Retrieved from (General reactivity of alkoxypyrimidines).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" mechanisms in heterocycles).[2][3]

  • Sigma-Aldrich . Product Specification: 5-Bromo-4-hydroxy-6-methylpyrimidine. Retrieved from (Reference for impurity melting points).

  • ResearchGate . Synthesis of 5-bromo-4-(hetero)arylpyrimidine derivatives. Retrieved from (General synthesis and purification context).

Sources

Optimization

Overcoming steric hindrance in 6-methyl substituted pyrimidines

Topic: Overcoming Steric Hindrance in 6-Methyl Substituted Pyrimidines Status: Active Agent: Senior Application Scientist, Dr. Aris Ticket ID: PYR-6ME-STERIC-001 Welcome to the Pyrimidine Synthesis Support Hub. You are l...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 6-Methyl Substituted Pyrimidines

Status: Active Agent: Senior Application Scientist, Dr. Aris Ticket ID: PYR-6ME-STERIC-001

Welcome to the Pyrimidine Synthesis Support Hub.

You are likely here because the methyl group at the 6-position of your pyrimidine core is shutting down your cross-couplings or forcing poor regioselectivity. In 6-methylpyrimidines, the steric bulk is not merely an "electronic donor"; it acts as a physical gatekeeper to the C5-position (ortho) and the N1-nitrogen (peri) .

This guide bypasses standard textbook advice. We focus on high-fidelity protocols to overcome the specific "Ortho-Wall" and "Peri-Blockade" effects induced by the 6-methyl group.

Module 1: The "Ortho-Wall" (C5-Functionalization)

Problem: You are attempting a Suzuki-Miyaura or Heck coupling at the C5 position (e.g., using 5-bromo-4-chloro-6-methylpyrimidine). The reaction stalls or yields are <20%. Root Cause: The 6-methyl group exerts severe steric pressure on the palladium center during the transmetallation step. Standard ligands (


, dppf) cannot accommodate the bulk of the incoming boronic acid and the ortho-methyl group simultaneously.
Troubleshooting Protocol: Ligand Switching

Do not increase temperature immediately; this often leads to protodeboronation of your coupling partner. Instead, switch to a catalyst system designed for "tetra-ortho" substituted systems.

Recommended Catalyst Systems:

Catalyst/Ligand Role Why it works for 6-Me Pyrimidines
Pd-PEPPSI-IPent Pre-catalyst The bulky N-heterocyclic carbene (NHC) throws the ligands back, creating a "flexible pocket" that accommodates the 6-methyl group during oxidative addition.
SPhos / XPhos Ligand Buchwald biaryl phosphines. SPhos is specifically optimized for ortho-substitution. XPhos is better if the incoming boronic acid is also hindered.

| AntPhos | Ligand | A rigid, anthracene-based ligand designed specifically for extremely hindered couplings where even SPhos fails. |

Step-by-Step Protocol: C5-Suzuki Coupling

Target: 5-Aryl-6-methylpyrimidine synthesis

  • Preparation: Charge a reaction vial with:

    • Substrate: 5-bromo-6-methylpyrimidine derivative (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)

    • Base:

      
       (3.0 equiv, finely ground) or 
      
      
      
      (for base-sensitive substrates).
    • Catalyst: Pd-PEPPSI-IPent (2 mol%) OR

      
       (1 mol%) + SPhos (2-4 mol%).
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Crucial: The water is necessary to dissolve the inorganic base and facilitate the transmetallation step.

  • Degassing: Sparge with Argon for 10 minutes. Do not skip. Hindered couplings are slower and more susceptible to

    
     poisoning.
    
  • Reaction: Seal and heat to 80°C (for Pd-PEPPSI) or 100°C (for SPhos).

    • Note: If using Pd-PEPPSI, do not exceed 80°C initially; the catalyst is highly active and can aggregate if the reaction is too violent.

Module 2: The "Peri-Blockade" (N-Arylation/Alkylation)

Problem: You are trying to perform a Buchwald-Hartwig amination or alkylation at N1 . The 6-methyl group blocks the approach of the catalyst or electrophile. Root Cause: The 6-methyl group projects into the space required for the amine to coordinate to the Pd(II) center (reductive elimination block).

Visualization: Steric Decision Tree

LigandSelection Start Start: 6-Methyl Pyrimidine Coupling Target Target Position? Start->Target C5 C5 (Ortho to Me) Target->C5 N1 N1 (Peri to Me) Target->N1 C4 C4 (Meta to Me) Target->C4 C5_Issue Issue: Transmetallation Failure C5->C5_Issue N1_Issue Issue: Reductive Elimination Block N1->N1_Issue C4_Issue Issue: Electronic Deactivation C4->C4_Issue Sol_C5 Use Pd-PEPPSI-IPent or AntPhos C5_Issue->Sol_C5 Sol_N1 Use BrettPhos (Primary Amines) or tBuXPhos (Secondary) N1_Issue->Sol_N1 Sol_C4 Standard SNAr (Use polar aprotic solvent) C4_Issue->Sol_C4

Caption: Decision matrix for ligand selection based on the specific steric clash induced by the 6-methyl group.

Troubleshooting Protocol: Buchwald-Hartwig Amination

For N-arylation adjacent to the methyl group, "flexible" ligands often fail because they fold up. You need bulky, electron-rich ligands that force the reaction open.

Recommended System:

  • Primary Amines: BrettPhos Pd G3/G4.

  • Secondary Amines: RuPhos or tBuXPhos Pd G3/G4.

Protocol:

  • Solvent: t-Amyl alcohol (holds higher temp than dioxane, better solubility for ureas/amides).

  • Base:

    
     (weak) often fails. Use NaOtBu  (Sodium tert-butoxide) or LHMDS  if the substrate is base-sensitive.
    
  • Temperature: 110°C.

  • Additives: If conversion is low, add 4Å Molecular Sieves. Water is the enemy of this specific catalytic cycle.

Module 3: Regioselectivity in (The C2 vs. C4 Dilemma)

Problem: You have 2,4-dichloro-6-methylpyrimidine. You want to substitute at C2, but the reaction happens at C4 (or vice versa), and the 6-methyl group seems to be influencing the ratio. Insight:

  • Standard Rule: Nucleophiles prefer C4 because it is para-like to N1 and more electron-deficient.

  • 6-Methyl Effect: The 6-methyl group is an electron donor. It slightly deactivates C4 (meta) and C2 (para). However, it sterically hinders the approach to N1 , which can affect the binding of Lewis acids or H-bonding directed attacks.

To Force C4 Substitution (Standard):

  • Conditions: THF,

    
    , DIPEA.
    
  • Why: Kinetic control favors the more electrophilic C4. The 6-Me is far enough away (meta) that it does not sterically block C4.

To Force C2 Substitution (The Challenge):

  • Strategy: You must block C4 or direct the nucleophile to C2.

  • Method: Use Lewis Acid Catalysis (

    
    ). The Zinc coordinates to N3 (less hindered than N1 due to 6-Me), activating C2 and C4. However, steric shielding of N1 by the 6-Me group forces coordination preferences that can be exploited.
    
  • Alternative: Use a Suzuki Coupling with a bulky NHC ligand (like IPr). Recent literature (Neufeldt et al.) shows that bulky Pd-NHC catalysts can invert selectivity to C2 because the bulky ligand clashes with the C5-H/C4-substituents, making the "more open" C2 position accessible for oxidative addition.

Frequently Asked Questions (FAQ)

Q: My 6-methylpyrimidine starting material is not dissolving in Dioxane. What now? A: Methyl-substituted heterocycles often have high lattice energy due to efficient pi-stacking.

  • Fix: Switch to n-Butanol or t-Amyl Alcohol . These solvents can disrupt the stacking interactions better than ethers.

  • Fix: Use a co-solvent system: Toluene/DMF (9:1).

Q: I am seeing homocoupling of my boronic acid instead of cross-coupling. A: This is a classic symptom of slow transmetallation caused by the steric hindrance of the 6-methyl group. The Pd(II) sits waiting for the boronic acid, and oxygen sneaks in.

  • Fix: strictly degas (freeze-pump-thaw is best).

  • Fix: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the catalyst, or conversely, add it in high excess (2.0 equiv) if protodeboronation is the main loss pathway.

Q: Can I use microwave irradiation? A: Yes, but be careful. For


 reactions, microwaves are excellent for overcoming the electronic deactivation of the methyl group. For Pd-couplings, microwaves can cause rapid catalyst decomposition (Pd black precipitation) if the ligand is not thermally stable. SPhos  is microwave stable; Pd-PEPPSI  is less so at high temperatures (>120°C).
References
  • AntPhos for Steric Bulk: Tang, W., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling." RSC Advances, 2014. Link

  • C2-Selective Coupling: Neufeldt, S. R., et al. "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines."[1][2] Journal of the American Chemical Society, 2024. Link

  • Buchwald Ligand Guide: "Buchwald-Hartwig Cross-Coupling using Pd–NHC Complexes." Sigma-Aldrich Technical Guides. Link

  • 
     Regioselectivity:  "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTecQM Magic Class. Link
    
  • General Suzuki Protocol: "Palladium-catalyzed Suzuki-Miyaura Cross-coupling Reaction." Organic Syntheses. Link

Sources

Reference Data & Comparative Studies

Comparative

Comparative stability of ethoxy vs methoxy substituted 5-bromopyrimidines

Comparative Stability Profile: 5-Bromo-2-methoxypyrimidine vs. 5-Bromo-2-ethoxypyrimidine Executive Summary In the design of kinase inhibitors and nucleoside analogs, the choice between a methoxy (-OCH₃) and an ethoxy (-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Profile: 5-Bromo-2-methoxypyrimidine vs. 5-Bromo-2-ethoxypyrimidine

Executive Summary

In the design of kinase inhibitors and nucleoside analogs, the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) substituent at the C2 position of the pyrimidine ring is often treated as a trivial steric adjustment. However, this structural variation significantly impacts the hydrolytic stability , metabolic liability , and physicochemical behavior of the 5-bromopyrimidine scaffold.

While 5-bromo-2-methoxypyrimidine offers high atom economy and crystallinity, it suffers from rapid metabolic clearance via O-demethylation and susceptibility to nucleophilic displacement in acidic media. Conversely, 5-bromo-2-ethoxypyrimidine exhibits superior hydrolytic resistance due to steric shielding of the C2-center and an improved metabolic half-life, albeit with increased lipophilicity that may alter solubility profiles in polar aprotic solvents.

Physicochemical Property Comparison

The shift from methoxy to ethoxy introduces a methylene (-CH₂-) unit, increasing lipophilicity and disrupting crystal packing. This often transitions the material from a stable solid to a low-melting solid or oil, impacting handling during scale-up.

Property5-Bromo-2-methoxypyrimidine5-Bromo-2-ethoxypyrimidineImpact on Development
CAS Number 14001-66-2Analogous DerivativeIdentification
Molecular Weight 189.01 g/mol 203.04 g/mol Minimal impact on ligand efficiency.
Physical State Solid (MP: 55–59 °C)Low-melting Solid / OilEthoxy analogs often require liquid handling protocols.
cLogP (Est.) ~1.5~2.0Ethoxy increases permeability but lowers aqueous solubility.
Electronic Effect Electron Donating (+M)Electron Donating (+M)Similar deactivation of C5-Br towards oxidative addition.

Chemical Stability: Hydrolysis & Nucleophilic Substitution

The 2-position of the pyrimidine ring is electrophilic, making it susceptible to nucleophilic aromatic substitution (


) and hydrolysis.
  • Mechanism of Instability: In acidic aqueous media, the pyrimidine nitrogen protonates, activating the C2 position for water attack. This leads to the expulsion of the alcohol (methanol or ethanol) and the formation of the thermodynamically stable 5-bromopyrimidin-2(1H)-one (5-bromouracil derivative).

  • The Ethoxy Advantage: The ethyl group provides a larger steric radius than the methyl group. This additional bulk hinders the trajectory of the incoming nucleophile (water or hydroxide) towards the C2 carbon, kinetically stabilizing the ether linkage.

Visualizing the Steric Shielding Effect

G cluster_0 Methoxy Susceptibility cluster_1 Ethoxy Stability M_Substrate 5-Br-2-OMe Pyrimidine M_Transition Transition State (Unshielded C2) M_Substrate->M_Transition Fast H2O Attack M_Product 5-Bromouracil (Hydrolysis Product) M_Transition->M_Product - MeOH E_Substrate 5-Br-2-OEt Pyrimidine E_Transition Transition State (Sterically Hindered) E_Substrate->E_Transition Slow H2O Attack E_Product Intact Scaffold E_Transition->E_Product Kinetic Resistance

Figure 1: Kinetic stabilization of the C2-position by the ethoxy group against hydrolytic attack.

Metabolic Stability (ADME Profile)

In drug discovery, the "soft spot" for metabolism is often the alkoxy group.

  • Methoxy (Metabolic Liability): The methoxy group is a primary substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9), undergoing rapid O-demethylation. This exposes the polar N-H/C=O moiety, drastically changing the pharmacokinetics and often rendering the molecule inactive or rapidly excreted.

  • Ethoxy (Metabolic Block): While O-deethylation occurs, the rate is generally slower than O-demethylation. The ethyl chain's lipophilicity can also alter the binding affinity to the CYP active site, often extending the half-life (

    
    ) of the parent compound in microsomal stability assays.
    
Metabolic Pathway Diagram

Metabolism Compound 5-Bromo-2-alkoxypyrimidine CYP CYP450 (Microsomes) Compound->CYP MethoxyPath Methoxy (-OCH3) CYP->MethoxyPath EthoxyPath Ethoxy (-OCH2CH3) CYP->EthoxyPath Inter_M Hemiacetal Intermediate MethoxyPath->Inter_M Fast Oxidation Inter_E Hemiacetal Intermediate EthoxyPath->Inter_E Slower Oxidation Product 5-Bromouracil (Inactive Metabolite) Inter_M->Product Collapse Aldehyde_M Formaldehyde (Toxic) Inter_M->Aldehyde_M Inter_E->Product Collapse Aldehyde_E Acetaldehyde Inter_E->Aldehyde_E

Figure 2: Comparative metabolic pathways showing the rapid clearance risk associated with methoxy substituents.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

To determine the half-life (


) of the ether linkage under acidic stress.
  • Preparation: Dissolve 10 mg of the specific 5-bromo-2-alkoxypyrimidine in 1 mL of Acetonitrile (ACN).

  • Stress Condition: Add 4 mL of 1.0 M HCl (aq).

  • Incubation: Heat the mixture to 60 °C in a sealed vial.

  • Sampling: Aliquot 100 µL every 30 minutes for 4 hours.

  • Quench: Neutralize aliquot with 100 µL 1.0 M NaOH and dilute with mobile phase.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Metric: Monitor the disappearance of the parent peak and appearance of the 5-bromouracil peak (typically elutes earlier due to high polarity).

Protocol B: Synthesis of 5-Bromo-2-ethoxypyrimidine

Since the ethoxy variant is less commercially available, in-house synthesis is often required.

  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), Sodium Ethoxide (1.2 eq, 21% wt in Ethanol), anhydrous Ethanol (solvent).

  • Reaction:

    • Dissolve 5-bromo-2-chloropyrimidine in anhydrous ethanol under

      
      .
      
    • Cool to 0 °C.

    • Dropwise add Sodium Ethoxide solution.

    • Allow to warm to RT and stir for 2 hours. (Monitor by TLC: Hex/EtOAc 4:1).

  • Workup: Concentrate ethanol. Resuspend residue in water/EtOAc.[1] Wash organic layer with brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes). Note: The product may be an oil; avoid high-vacuum drying if volatility is suspected.

Decision Matrix

Use the following logic to select the appropriate building block for your application:

Requirement Recommended Scaffold Reasoning
High Metabolic Stability Ethoxy Slower clearance allows for better in vivo exposure.
Crystallinity / Solid Handling Methoxy Higher melting point simplifies weighing and dispensing.
Atom Economy / Low MW Methoxy Preferred for fragment-based drug discovery (FBDD).
Acidic Reaction Conditions Ethoxy Greater resistance to acid-catalyzed hydrolysis.
Solubility in Lipids Ethoxy Higher LogP improves membrane permeability.

References

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyrimidine Product Specification. Retrieved from

  • BenchChem. (2025).[1][2][3] Chemical and physical properties of 5-Bromo-2-chloropyrimidine. Retrieved from

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Contextual grounding for alkoxy linker stability).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on hydrolysis kinetics of ethers/esters).
  • PubChem. (2025).[4] 5-Bromo-2-methoxypyrimidine Compound Summary. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 5-Bromo-4-ethoxy-6-methylpyrimidine

For the dedicated researcher, scientist, or drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth safety and handling protocols for 5-Br...

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth safety and handling protocols for 5-Bromo-4-ethoxy-6-methylpyrimidine (CAS No. 73028-14-5), a halogenated pyrimidine derivative. Moving beyond a simple checklist, we will explore the causality behind each recommendation, empowering you to work with confidence and precision. Adherence to these protocols is a self-validating system, ensuring a secure laboratory environment.

Hazard Analysis: Understanding the Risks

5-Bromo-4-ethoxy-6-methylpyrimidine is a reactive chemical intermediate. Its hazard profile, consistent with many halogenated heterocyclic compounds, necessitates a stringent approach to safety. The primary risks are associated with direct contact and ingestion.

A commercial supplier has classified the compound with the following GHS Hazard Statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications are the cornerstone of our personal protective equipment (PPE) strategy. The bromine and pyrimidine moieties contribute to the compound's reactivity and potential to interact with biological tissues. Skin or eye contact can lead to irritation, while ingestion may cause systemic harm[1][2]. Analogous brominated pyrimidines may also cause respiratory irritation, making inhalation a potential route of exposure to be minimized[3][4][5].

Chemical and Physical Properties Overview
PropertyValueReference
CAS Number 73028-14-5[1]
Molecular Formula C7H9BrN2O[1]
Molecular Weight 217.06 g/mol [1]
GHS Signal Word Warning[1]
Hazard Statements H302, H315, H319[1]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical barrier designed to mitigate the specific hazards identified above. The principle is to prevent any direct contact with the chemical.

Eye and Face Protection: The First Line of Defense

Direct splashes are a primary risk, and standard safety glasses are insufficient.

  • Mandatory Equipment: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[4].

  • Causality: The H319 classification ("Causes serious eye irritation") means that even minor contact can lead to significant injury[1][2]. Goggles provide a seal around the eyes, protecting from splashes from all angles. In situations with a higher risk of splashing, a full face shield should be worn in addition to goggles[6].

Skin and Body Protection: An Impermeable Barrier

Given the H315 classification ("Causes skin irritation"), preventing skin contact is non-negotiable[1].

  • Gloves: Always wear chemical-impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for tears or holes before each use. It is good practice to change gloves regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected[2]. Use proper glove removal technique to avoid contaminating your skin.

  • Lab Coat/Gown: A flame-retardant lab coat is required[7]. For procedures with a higher risk of splashes, a poly-coated, disposable gown with a closed back and long, cuffed sleeves offers superior protection[6]. The outer glove should be pulled over the cuff of the gown to create a seal[6].

  • Apparel: Long pants and fully enclosed shoes are mandatory to protect all skin[7].

  • Causality: Halogenated organic compounds can be absorbed through the skin or cause local irritation[5][8]. A complete barrier is essential to prevent both acute irritation and potential long-term exposure.

Respiratory Protection: When Engineering Controls Are Not Enough

While 5-Bromo-4-ethoxy-6-methylpyrimidine is not specifically classified as a respiratory irritant, related compounds are[3][5]. Therefore, minimizing inhalation exposure is a prudent measure.

  • Primary Control: All handling of this solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhaling dust particles[5].

  • When Required: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-certified N95 respirator or a higher-level cartridge respirator should be used[6]. Use of a respirator requires enrollment in a respiratory protection program, including fit-testing, as mandated by OSHA standards[6].

  • Causality: Fine chemical powders can easily become airborne. Inhaling these particles can lead to respiratory tract irritation and provides a direct route for the chemical to enter the bloodstream.

Operational and Disposal Plans: A Step-by-Step Workflow

A safe experiment is one that is planned from start to finish, including the final disposal of all waste materials.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Don all required PPE in the correct order: lab coat/gown, then safety goggles and/or face shield, and finally, gloves (ensuring cuffs are sealed).

  • Handling: Weigh and handle the compound within the fume hood. Avoid creating dust by handling it gently. Use non-sparking tools[4].

  • Post-Handling: After use, securely close the primary container. Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the gown and eye protection. Wash hands thoroughly with soap and water after all PPE is removed.

Disposal Plan: Managing Hazardous Waste

As a halogenated organic compound, 5-Bromo-4-ethoxy-6-methylpyrimidine is classified as hazardous waste and must not be disposed of in standard trash or down the drain[7].

  • Waste Segregation: All solid waste (contaminated gloves, wipes, weigh boats) and unused product must be collected in a designated, compatible, and clearly labeled hazardous waste container[7]. This container must be kept separate from non-halogenated waste streams[7].

  • Labeling: The waste container must be clearly labeled "Hazardous Waste" and include the full chemical name: "5-Bromo-4-ethoxy-6-methylpyrimidine"[7].

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. The primary disposal method for such compounds is high-temperature incineration by a licensed chemical waste disposal facility[7].

Visualizing the Workflow

The following diagram outlines the critical path for safely handling 5-Bromo-4-ethoxy-6-methylpyrimidine, from preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Disposal & Doffing Phase Prep Verify Fume Hood & Clear Workspace SelectPPE Select Required PPE (Goggles, Gown, Gloves) Prep->SelectPPE DonPPE Don PPE (Seal Glove/Gown Cuff) Critical Barrier Prep->DonPPE Handle Weigh & Handle Chemical (Avoid Dust Generation) DonPPE->Handle Clean Secure Container & Clean Workspace Handle->Clean DisposeWaste Segregate & Dispose of Contaminated Waste EHS Protocol Handle->DisposeWaste DoffPPE Doff PPE (Minimize Contamination) DisposeWaste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for handling 5-Bromo-4-ethoxy-6-methylpyrimidine.

References

  • Benchchem. (n.d.). Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals.
  • BLD Pharm. (n.d.). 73028-14-5 | 5-Bromo-4-ethoxy-6-methylpyrimidine.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • LookChem. (2026, February 17). MSDS of 5-bromo-4,6-dimethylpyrimidine.
  • LookChem. (2017, August 14). 5-BROMO-4,6-DIMETHYLPYRIMIDINE Safety Data Sheets(SDS).
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet.
  • Loba Chemie. (2022, December 21). SODIUM ACETATE ANHYDROUS AR/ACS Safety Data Sheet.
  • NewEast Biosciences. (n.d.). Materials Safety Data Sheet (MSDS).
  • Chem-Lab. (n.d.). Sodium acetate, anhydrous a.r.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Merck. (2010, May 3). Tween 20 / Sodium Azide Solution (100X).
  • Fisher Scientific. (2016, December 2). Safety Data Sheet.
  • ChemScene. (n.d.). 5-Bromo-4-hydroxy-6-methylpyrimidine.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-ethoxy-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-ethoxy-6-methylpyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.